molecular formula C24H41KO5S B15614173 SPP-002

SPP-002

货号: B15614173
分子量: 480.7 g/mol
InChI 键: IDTYSHBPDNXECB-PDWFKUSUSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SPP-002 is a useful research compound. Its molecular formula is C24H41KO5S and its molecular weight is 480.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H41KO5S

分子量

480.7 g/mol

IUPAC 名称

potassium [(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate

InChI

InChI=1S/C24H42O5S.K/c1-16(5-4-14-29-30(26,27)28)20-8-9-21-19-7-6-17-15-18(25)10-12-23(17,2)22(19)11-13-24(20,21)3;/h16-22,25H,4-15H2,1-3H3,(H,26,27,28);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,24-;/m1./s1

InChI 键

IDTYSHBPDNXECB-PDWFKUSUSA-M

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Luveltamab Tazevibulin (STRO-002)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Luveltamab Tazevibulin (STRO-002), a novel antibody-drug conjugate (ADC) currently under investigation for the treatment of solid tumors. The document details its chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols.

Chemical Structure of STRO-002

Luveltamab Tazevibulin (STRO-002) is a precisely engineered, homogeneous ADC. Its structure consists of three main components:

  • Monoclonal Antibody: A human IgG1 antibody, SP8166 , that specifically targets Folate Receptor Alpha (FolRα), a protein overexpressed on the surface of various cancer cells, including ovarian and endometrial cancers.[1][2]

  • Linker-Warhead Conjugate: A novel, cleavable linker-warhead molecule, SC239 .[1][3][4] The linker is a protease-cleavable valine-citrulline p-aminobenzyl carbamate (B1207046) functionalized with dibenzocyclooctyne (DBCO) for attachment to the antibody.[2][5][6][7]

  • Cytotoxic Payload: The warhead component of SC239 is SC209 , a potent tubulin-targeting cytotoxin derived from 3-aminophenyl hemiasterlin.[1][2][3]

The conjugation is achieved using site-specific technology, incorporating the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF) into the antibody backbone.[1][2] This allows for the precise attachment of the SC239 linker-warhead via copper-free click chemistry, resulting in a well-defined drug-antibody ratio (DAR) of approximately 4.[1][3][8][9]

The released cytotoxic warhead, SC209, is the active molecule that induces cell death upon internalization into the target cancer cell.[1][3]

Mechanism of Action

The therapeutic activity of STRO-002 is a multi-step process that leverages its targeted design to deliver a potent cytotoxic agent directly to cancer cells.

  • Binding: The SP8166 antibody component of STRO-002 binds with high affinity to FolRα receptors on the surface of tumor cells.[1][3]

  • Internalization: Upon binding, the STRO-002/FolRα complex is rapidly internalized by the cancer cell into endosomes and lysosomes.[1]

  • Payload Release: Inside the cell, the cleavable linker is processed by intracellular proteases (e.g., Cathepsin B), releasing the cytotoxic warhead, SC209.[2]

  • Tubulin Inhibition: The freed SC209 payload potently inhibits tubulin polymerization, a critical process for microtubule formation.[1][10] This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptotic cell death.[11]

  • Bystander Killing: The released SC209 payload is cell-permeable, allowing it to diffuse out of the targeted FolRα-positive cell and kill neighboring cancer cells, regardless of their FolRα expression status. This "bystander effect" is a crucial mechanism for treating heterogeneous tumors.[1][10]

STRO-002_Mechanism_of_Action STRO002 STRO-002 ADC (in circulation) Binding 1. Binding to FolRα STRO002->Binding Targets TumorCell FolRα-Positive Tumor Cell Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Initiates Binding->TumorCell Endosome Endosome/ Lysosome Internalization->Endosome Release 3. Proteolytic Cleavage of Linker Endosome->Release SC209 Released Payload (SC209) Release->SC209 Tubulin 4. Tubulin Polymerization Inhibition SC209->Tubulin Bystander 5. Bystander Killing SC209->Bystander Diffuses out Apoptosis Apoptotic Cell Death Tubulin->Apoptosis NeighborCell Neighboring Tumor Cell (FolRα +/-) Bystander->NeighborCell Induces Apoptosis

Mechanism of Action of STRO-002.

Quantitative Data

Preclinical Data Summary
ParameterValueSpecies/SystemReference
Binding Affinity (KD) High AffinityHuman FolRα[1][3]
Drug-Antibody Ratio (DAR) ~4 (predominant species)N/A[1][8][9]
In Vivo Half-Life (T1/2) 6.4 daysMouse[1]
In Vivo Clearance 9.6 mL/day/kgMouse[1]
Clinical Efficacy in Ovarian Cancer (Phase 1, STRO-002-GM1, NCT03748186)

The following tables summarize interim data from the dose-expansion cohort of the STRO-002-GM1 study in patients with advanced, platinum-resistant ovarian cancer.

Table 1: Efficacy in FolRα-Selected Patients (Tumor Proportion Score >25%) [12][13]

Starting DoseNOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
4.3 mg/kg 1631.3%13.0 months6.1 months
5.2 mg/kg 1643.8%5.4 months6.6 months
Total 3237.5%5.5 months6.1 months

Table 2: Overall Efficacy from Dose-Escalation (Clinically Active Doses ≥2.9 mg/kg) [14]

ParameterResult (N=31 evaluable)
Patients with RECIST Response 10 (1 Complete Response, 9 Partial Responses)
Disease Control at 12 Weeks 74%
Disease Control at 16 Weeks 58%
Patients on Treatment ≥ 52 Weeks 13%

Experimental Protocols

A. STRO-002 Internalization Assay

This protocol assesses the rate and extent to which STRO-002 is internalized by target cells.

Methodology: [1]

  • Cell Preparation: FolRα-positive cell lines (e.g., Igrov1, OVCAR3) are cultured to an appropriate density.

  • Labeling: The anti-FolRα antibody (SP8166) is conjugated with a fluorescent dye (e.g., Alexa Fluor 647).

  • Incubation: Cells are incubated with the fluorescently labeled antibody at a saturating concentration (e.g., 100 nmol/L) on ice for 1 hour to allow binding but prevent internalization.

  • Washing: Unbound antibody is removed by washing the cells three times.

  • Internalization Induction: Warm cell culture medium (37°C) is added to the cells, and plates are incubated at 37°C in a CO₂ incubator to initiate internalization.

  • Time Points: At various time points, plates are removed and cells are spun down at 4°C.

  • Quenching: For each time point, one set of samples is treated with a quenching agent to extinguish the fluorescence of non-internalized, surface-bound antibody. A parallel set is left unquenched.

  • Analysis: The fluorescence of the cells is measured using a flow cytometer (FACS). The internalized fraction is calculated by comparing the fluorescence of quenched and unquenched samples over time.

Internalization_Assay_Workflow Start Start: FolRα+ Cells Label Label SP8166 Antibody with Alexa Fluor 647 Start->Label Incubate Incubate Cells with Labeled Antibody (4°C) Label->Incubate Wash Wash to Remove Unbound Antibody Incubate->Wash Induce Induce Internalization (37°C) Wash->Induce Timepoints Collect Samples at Various Time Points Induce->Timepoints Quench Quench Surface Fluorescence Timepoints->Quench NoQuench Unquenched Control Timepoints->NoQuench FACS Analyze by Flow Cytometry (FACS) Quench->FACS NoQuench->FACS End End: Quantify Internalization FACS->End

Workflow for the STRO-002 Internalization Assay.
B. In Vivo Stability and DAR Analysis

This protocol determines the pharmacokinetic profile and stability of the ADC in circulation.

Methodology: [1][4]

  • Animal Model: Non-tumor bearing mice (e.g., SCID Beige) are used.

  • Dosing: A single intravenous (IV) dose of STRO-002 (e.g., 5 mg/kg) is administered.

  • Sample Collection: Blood samples are collected from the mice at multiple time points post-injection. Plasma is isolated.

  • Total Antibody Quantification: The total concentration of the STRO-002 antibody in plasma is measured over time using a human Fc-specific ELISA. This data is used to determine pharmacokinetic parameters like half-life and clearance.

  • DAR Measurement:

    • Affinity Pull-down: STRO-002 is isolated from the plasma samples using an affinity purification method.

    • LC-MS/MS Analysis: The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the average DAR at each time point, assessing the stability of the linker-warhead in circulation.

In_Vivo_Stability_Workflow Start Start: Administer Single IV Dose of STRO-002 to Mice Collect Collect Blood Samples at Time Points Start->Collect Process Isolate Plasma Collect->Process Split Process->Split ELISA Quantify Total Antibody (ELISA) Split->ELISA PullDown Isolate ADC via Affinity Pull-down Split->PullDown PK Determine PK Profile (T½, Clearance) ELISA->PK LCMS Analyze by LC-MS/MS PullDown->LCMS DAR Determine DAR Over Time LCMS->DAR

Workflow for In Vivo Stability and DAR Analysis.

References

SPP-002: A Novel Sialyltransferase Inhibitor for Metastatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Biological Activity and Molecular Targets of SPP-002

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic compound identified as a potent and selective inhibitor of sialyltransferases (STs), the enzymes responsible for the terminal sialylation of glycans on glycoproteins and glycolipids.[1][2][3][4][5] As a sulfate (B86663) analogue of lithocholic acid (LCA), this compound demonstrates significantly enhanced inhibitory activity—at least an order of magnitude greater—compared to its parent compound.[1][3][4][6] This heightened potency and selectivity for N-glycan sialylation positions this compound as a valuable tool for investigating the roles of sialylation in cancer progression and as a potential therapeutic agent against metastasis.[1][2][6][7]

This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of this compound. It includes a summary of its inhibitory effects, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Biological Activity and Targets

The primary biological target of this compound is a family of enzymes known as sialyltransferases. By selectively inhibiting N-glycosialylation, this compound interferes with the attachment of sialic acid residues to the termini of N-glycans on cell surface proteins.[1][2][3] This modification is crucial in various cellular processes, and its dysregulation is a hallmark of several cancers, contributing to a metastatic phenotype.

The anti-metastatic effects of this compound have been demonstrated in vitro, particularly in the context of breast cancer. The compound has been shown to reduce the migration, adhesion, and invasion of the highly metastatic human breast cancer cell line, MDA-MB-231.[2] These effects are attributed to its ability to modulate the function of cell adhesion molecules and their downstream signaling pathways.

Quantitative Data

While specific IC50, EC50, or Ki values for this compound are not publicly available in the reviewed literature, its inhibitory potency has been described as being at least an order of magnitude greater than that of its parent compound, lithocholic acid (LCA).[1][3][4][6] For precise quantitative data, consultation of the primary literature, Perez S. J. L. P., et al. Bioorganic & Medicinal Chemistry Letters, 2024, 105: 129760, is recommended.

CompoundTargetRelative PotencyCell LineObserved Effects
This compoundSialyltransferases (STs)>10x more potent than LCAMDA-MB-231Reduced cell migration, adhesion, and invasion
Lithocholic Acid (LCA)Sialyltransferases (STs)BaselineMDA-MB-231Inhibition of N-glycan sialylation

Signaling Pathway: Integrin/FAK/Paxillin

This compound exerts its anti-metastatic effects by inhibiting the integrin/FAK/Paxillin signaling pathway.[1][2][3] This pathway is a critical regulator of cell adhesion, migration, and invasion. Integrins, a family of transmembrane receptors, mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. Upon engagement with the ECM, integrins cluster and activate Focal Adhesion Kinase (FAK), which in turn phosphorylates several downstream targets, including Paxillin. The phosphorylation of Paxillin creates a scaffold for the recruitment of other signaling proteins that ultimately regulate cell motility.

By inhibiting the sialylation of N-glycans on integrins or other cell surface proteins involved in this pathway, this compound disrupts the proper function of this signaling cascade, leading to a reduction in the metastatic potential of cancer cells.

SPP002_Pathway cluster_cell Cancer Cell SPP002 This compound ST Sialyltransferase (ST) SPP002->ST Inhibits Integrin Integrin ST->Integrin Sialylates FAK FAK Integrin->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Migration Cell Migration, Adhesion, Invasion Paxillin->Migration Promotes ECM Extracellular Matrix (ECM) ECM->Integrin Binds

This compound inhibits the Integrin/FAK/Paxillin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Culture

The human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Inhibition of N-glycosialylation Assay

This assay determines the ability of this compound to inhibit the incorporation of sialic acid into N-linked glycans.

  • Cell Seeding: Plate MDA-MB-231 cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.

  • Metabolic Labeling: Add a radiolabeled sialic acid precursor (e.g., [3H]N-acetylmannosamine) to the culture medium and incubate for 4-6 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellet to remove unincorporated radiolabel, resuspend it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: A reduction in radioactivity in this compound-treated cells compared to the control indicates inhibition of sialylation.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

  • Chamber Preparation: Place Transwell inserts with an 8 µm pore size polycarbonate membrane into a 24-well plate.

  • Chemoattractant: Add DMEM with 10% FBS to the lower chamber as a chemoattractant.

  • Cell Seeding: Resuspend MDA-MB-231 cells in serum-free DMEM containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a 0.5% crystal violet solution.

  • Quantification: Elute the crystal violet stain with a destaining solution and measure the absorbance at 570 nm, or count the stained cells in several random fields under a microscope.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to an extracellular matrix.

  • Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin or Matrigel) and incubate overnight at 4°C. Block non-specific binding with a solution of bovine serum albumin (BSA).

  • Cell Treatment: Treat MDA-MB-231 cells in suspension with various concentrations of this compound or vehicle control for 1 hour.

  • Cell Seeding: Seed the treated cells onto the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells by staining with crystal violet and measuring the absorbance, or by using a cell viability reagent such as MTT.

Cell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix that the cells must degrade and invade.

  • Chamber Coating: Coat the upper surface of an 8 µm pore size Transwell insert with a layer of Matrigel and allow it to solidify.

  • Assay Procedure: Follow the same procedure as the cell migration assay (steps 2-7), allowing for a longer incubation period (24-48 hours) to permit cell invasion through the Matrigel.

Experimental_Workflow cluster_assays In Vitro Assays start MDA-MB-231 Cells treatment Treat with this compound start->treatment sialylation_assay N-glycosialylation Assay treatment->sialylation_assay migration_assay Migration Assay (Transwell) treatment->migration_assay adhesion_assay Adhesion Assay (ECM-coated plate) treatment->adhesion_assay invasion_assay Invasion Assay (Matrigel Transwell) treatment->invasion_assay sialylation_result Inhibition of Sialylation? sialylation_assay->sialylation_result migration_result Reduced Migration? migration_assay->migration_result adhesion_result Reduced Adhesion? adhesion_assay->adhesion_result invasion_result Reduced Invasion? invasion_assay->invasion_result

Workflow for assessing the in vitro activity of this compound.

Conclusion

This compound is a promising new sialyltransferase inhibitor with demonstrated in vitro activity against key processes in cancer metastasis. Its mechanism of action via the inhibition of N-glycan sialylation and subsequent disruption of the integrin/FAK/Paxillin signaling pathway provides a clear rationale for its anti-metastatic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and other sialyltransferase inhibitors. Further studies are warranted to elucidate the precise quantitative inhibitory constants of this compound and to evaluate its efficacy in in vivo models of cancer metastasis.

References

The Enigmatic Compound SPP-002: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "SPP-002" across scientific databases and public literature has yielded no specific entity corresponding to this identifier. This suggests that "this compound" may be an internal, proprietary designation for a compound not yet disclosed in the public domain, a placeholder name, or a misidentification.

While the requested in-depth technical guide on the discovery and synthesis of this compound cannot be constructed without foundational information, this report instead explores the related scientific concepts and entities that emerged during the search. These areas of research, particularly surrounding Signal Peptide Peptidase (SPP) and Secreted Phosphoprotein 2 (SPP2), represent active fields in drug discovery and may provide context for the potential, albeit currently unknown, nature of a compound like this compound.

Signal Peptide Peptidase (SPP): A Potential Target in Drug Development

Signal Peptide Peptidase (SPP) is an intramembrane-cleaving protease located in the endoplasmic reticulum membrane.[1] Its primary function is to process signal peptides that are cleaved from newly synthesized proteins.[1] Beyond this housekeeping role, SPP is implicated in various physiological and pathological processes, including immune surveillance and virus maturation, making it a potential therapeutic target.[1]

Experimental Workflow for Studying SPP Interactions:

A common workflow to investigate the interactions of SPP with its substrates or potential inhibitors involves co-immunoprecipitation assays. This technique allows for the isolation and identification of proteins that bind to SPP within a cellular context.[1]

SPP_Interaction_Workflow cluster_cell_culture Cell Culture & Transfection cluster_lysis_immunoprecipitation Lysis & Immunoprecipitation cluster_analysis Analysis A Cells expressing SPP B Transfect with potential interacting protein A->B C Cell Lysis B->C D Immunoprecipitation with SPP antibody C->D E Western Blot D->E F Mass Spectrometry E->F

Caption: Workflow for SPP interaction studies.

Secreted Phosphoprotein 2 (SPP2): A Multifaceted Signaling Protein

Secreted Phosphoprotein 2 (SPP2), also known as SPP24, is a member of the cystatin superfamily of proteins.[2][3] It is involved in a diverse range of biological processes and has been implicated in various diseases.

Signaling Pathways Involving SPP2:

SPP2 has been shown to interact with and modulate several signaling pathways, most notably the Bone Morphogenetic Protein (BMP) signaling pathway.[2][4] By binding to BMP-2, SPP2 can inhibit its activity, thereby influencing processes such as bone formation.[2][4]

SPP2_BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SPP2 SPP2 BMP2 BMP-2 SPP2->BMP2 Inhibition BMPR BMP Receptor BMP2->BMPR Smad Smad Proteins BMPR->Smad Phosphorylation Gene Gene Transcription Smad->Gene

Caption: SPP2 inhibition of BMP-2 signaling.

Hypothetical Synthesis of a Novel Compound

While the synthesis of this compound remains unknown, a general workflow for the synthesis of a novel small molecule compound in a drug discovery context can be outlined. This process typically involves a series of chemical reactions to build the desired molecular structure, followed by purification and characterization.

Compound_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification_analysis Purification & Analysis A Starting Materials B Reaction 1 A->B C Intermediate 1 B->C D Reaction 2 C->D E Crude Product D->E F Purification (e.g., Chromatography) E->F G Characterization (e.g., NMR, Mass Spec) F->G H Pure Compound G->H

Caption: General workflow for compound synthesis.

Data Tables: A Framework for Presenting Quantitative Data

In the absence of specific data for this compound, the following tables provide a template for how quantitative data for a novel compound would typically be presented.

Table 1: Physicochemical Properties of a Hypothetical Compound

PropertyValueMethod
Molecular WeightData not availableCalculated
LogPData not availableExperimental/Calculated
SolubilityData not availableExperimental
pKaData not availableExperimental/Calculated

Table 2: In Vitro Biological Activity of a Hypothetical Compound

AssayTargetIC50 / EC50 (nM)
Enzyme Inhibitione.g., SPPData not available
Cell-based Assaye.g., Reporter GeneData not available
Cytotoxicitye.g., HeLa cellsData not available

Conclusion

While the identity of "this compound" remains elusive, the exploration of related scientific fields highlights the ongoing efforts in drug discovery to target complex biological systems. The methodologies and signaling pathways discussed herein provide a framework for understanding the potential context in which a compound like this compound might be developed. Further disclosure of information from the originating source is necessary to provide a detailed and accurate technical guide on this specific compound.

References

An In-depth Technical Guide on the Role of SPP-002 in Inhibiting N-Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "SPP-002" is not available in the public domain or scientific literature. This technical guide utilizes Tunicamycin (B1663573) , a well-characterized inhibitor of N-linked glycosylation, as a representative molecule to illustrate the core principles, experimental data, and methodologies relevant to the study of such inhibitors. All data and mechanisms described herein are based on published findings for Tunicamycin and are presented under the placeholder name "this compound".

Introduction

N-linked glycosylation is a critical co- and post-translational modification where an oligosaccharide chain, or glycan, is attached to an asparagine (Asn) residue of a nascent polypeptide chain. This process, occurring primarily in the endoplasmic reticulum (ER), is fundamental for the correct folding, stability, trafficking, and function of a vast number of proteins.[1][2] The inhibition of N-glycosylation has become a significant area of research, particularly in oncology and virology, as many cancer cells and viruses rely on this process for their proliferation and pathogenesis.[1][3]

This compound represents a class of potent inhibitors that block the initial, committed step of N-glycosylation, leading to an accumulation of unfolded or misfolded proteins.[3][4] This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress, which can ultimately lead to cell cycle arrest and apoptosis.[5][6] This guide provides a detailed overview of the mechanism of action, quantitative inhibitory effects, and key experimental protocols for characterizing the activity of N-glycosylation inhibitors like this compound.

Mechanism of Action of this compound

This compound functions as an inhibitor of GlcNAc-1-P-transferase (GPT), an essential enzyme that catalyzes the first step of N-linked glycan biosynthesis.[1][7] This enzyme, also known as DPAGT1, facilitates the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a dolichol phosphate (B84403) carrier, forming Dol-PP-GlcNAc.[4] This step is the foundation for the assembly of the lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dol) that is subsequently transferred to nascent proteins.[8][9]

By acting as a substrate analog of UDP-GlcNAc, this compound binds to the active site of GPT, effectively preventing the formation of the initial lipid-linked monosaccharide.[1][3][7] This blockade halts the entire downstream pathway of N-glycosylation, resulting in the synthesis of glycoproteins lacking their N-linked glycans.[3] The absence of these crucial glycans impairs proper protein folding and quality control within the ER, leading to the induction of ER stress.[1][5]

cluster_0 N-Glycosylation Pathway cluster_1 Inhibition by this compound UDP_GlcNAc UDP-GlcNAc GPT GPT (GlcNAc-1-P-transferase) UDP_GlcNAc->GPT Dol_P Dolichol-P Dol_P->GPT Dol_PP_GlcNAc Dol-PP-GlcNAc GPT->Dol_PP_GlcNAc LLO_synthesis Lipid-Linked Oligosaccharide (LLO) Assembly Dol_PP_GlcNAc->LLO_synthesis Multiple Steps OST Oligosaccharyl- transferase (OST) LLO_synthesis->OST Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->OST Glycoprotein (B1211001) Glycoprotein OST->Glycoprotein SPP_002 This compound SPP_002->GPT Inhibits

Caption: Mechanism of this compound Inhibition.

Quantitative Data Presentation

The inhibitory effect of this compound on cell viability and proliferation has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of the compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48-72h treatment)
Cell LineCancer TypeIC50 (µg/mL)Reference
NCI-H446Small Cell Lung Cancer3.01 ± 0.14[10]
H69Small Cell Lung Cancer2.94 ± 0.16[10]
PC-3Prostate Cancer~5.0-10.0[11]
MDA-MB-231Breast Cancer~1.0[12]
MCF-7Breast Cancer~1.0[13]
HN4Head and Neck Cancer~2.0[6]
CAL27Head and Neck Cancer~2.0[6]
SGC7901/ADRMultidrug-Resistant Gastric Cancer~0.4-0.8[14]

Note: IC50 values can vary based on the specific assay conditions and treatment duration.

Experimental Protocols

Protocol for Determining Cell Viability and IC50

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to assess the dose-dependent effect of this compound on cancer cell viability.

  • Cell Seeding: Plate cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 0.1 to 20 µg/mL) in the appropriate cell culture medium.[11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).[15]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11][14]

  • Viability Assay: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add Viability Reagent (e.g., WST-1) C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Caption: IC50 Determination Workflow.
Protocol for Western Blot Analysis of Glycosylation Status and ER Stress

This protocol is used to confirm the inhibition of N-glycosylation and assess the induction of ER stress markers.

  • Sample Preparation: Culture cells (e.g., HN4, CAL27) with and without this compound (e.g., 2 µg/mL for 24 hours).[6] Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • A known glycoprotein (e.g., EGFR) to observe a mobility shift or disappearance of the glycosylated form.[6]

    • ER stress markers such as GRP78 (BiP), CHOP, PERK, and IRE1α.[6][14]

    • A loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

cluster_workflow Western Blot Workflow cluster_targets Key Protein Targets A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G T1 Glycoprotein (e.g., EGFR) Observe mobility shift T2 ER Stress Markers (BiP, CHOP, PERK) T3 Loading Control (Actin, GAPDH)

Caption: Logic of Western Blot Analysis.

Conclusion

This compound, exemplified by the action of Tunicamycin, is a powerful tool for studying the consequences of N-glycosylation inhibition. Its ability to block the initial step of the N-glycosylation pathway leads to significant ER stress and subsequent apoptosis in various cancer cell models. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to investigate and characterize novel inhibitors targeting this fundamental cellular process. The consistent demonstration of efficacy across multiple cancer types highlights the therapeutic potential of targeting N-glycosylation.

References

An In-depth Technical Guide to SPP-002: A Lithocholic Acid Analogue Targeting Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: It is important to note that the designation "SPP-002" also refers to an adenoviral-based immunotherapy currently in clinical development by Stamford Pharmaceuticals for basal cell carcinoma. This guide focuses exclusively on the preclinical lithocholic acid analogue, this compound, a distinct molecular entity investigated for its potential role in oncology.

Introduction

Lithocholic acid (LCA), a secondary bile acid, has been identified as a foundational structure for the development of various non-sugar-based sialyltransferase (ST) inhibitors.[1] Sialyltransferases are a family of enzymes that play a crucial role in the final steps of glycan biosynthesis, specifically the transfer of sialic acid to the termini of carbohydrate chains on glycoproteins and glycolipids. In the context of oncology, aberrant sialylation is a hallmark of cancer cells and is deeply implicated in the progression of metastasis. This has made sialyltransferases attractive targets for the development of novel anti-cancer therapeutics.

This compound is a synthetic sulfate (B86663) analogue of lithocholic acid.[1] It has been designed through a bioisosteric replacement approach to enhance its inhibitory activity against sialyltransferases.[1] Preclinical research has demonstrated that this compound selectively inhibits N-glycan sialylation with significantly improved potency and selectivity compared to its parent compound, lithocholic acid.[1] This inhibitory action disrupts key signaling pathways involved in cancer cell motility, positioning this compound as a promising candidate for anti-metastatic therapy.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of sialyltransferases.[2] By acting as an ST inhibitor, this compound has been shown to selectively block N-glycan sialylation.[1] This targeted activity is at least an order of magnitude more potent than that of the unmodified lithocholic acid.[1]

The downstream effect of this enzymatic inhibition is the suppression of the integrin/FAK/paxillin signaling pathway, which is critically involved in cancer metastasis.[1] Integrins are transmembrane receptors that mediate cell-matrix adhesion. Upon activation, they recruit focal adhesion kinase (FAK) and paxillin, initiating a signaling cascade that promotes cell migration, adhesion, and invasion. By inhibiting the sialylation of molecules involved in this pathway, this compound effectively hampers these metastatic processes in cancer cells.[1]

Quantitative Data

The following table summarizes the biological activity of this compound in preclinical studies.

Parameter Cell Line Effect Source
Sialyltransferase Inhibition-Selectively inhibits N-glycan sialylation; potency is at least an order of magnitude greater than lithocholic acid.[1]
Cell MigrationMDA-MB-231Hampered[1]
Cell AdhesionMDA-MB-231Hampered[1]
Cell InvasionMDA-MB-231Hampered[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

1. Cell Migration Assay (Wound Healing Assay)

  • Cell Seeding: MDA-MB-231 cells are cultured to confluence in a 6-well plate.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound at various concentrations. A control group is treated with a vehicle.

  • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.

  • Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time.

2. Cell Adhesion Assay

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin or Matrigel) and incubated overnight at 4°C. The plates are then blocked with bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Preparation: MDA-MB-231 cells are harvested and resuspended in serum-free media.

  • Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Seeding and Incubation: The treated cells are seeded into the coated wells and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with crystal violet.

  • Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the number of adherent cells.

3. Cell Invasion Assay (Boyden Chamber Assay)

  • Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a layer of Matrigel to simulate a basement membrane.[3][4][5][6][7][8][9]

  • Cell Seeding: MDA-MB-231 cells, pre-treated with this compound or a vehicle, are seeded into the upper chamber in serum-free media.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.[5][6][7]

  • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.

  • Analysis: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained, and counted under a microscope.

Visualizations

G Integrin/FAK/Paxillin Signaling Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Signaling Downstream Signaling Paxillin->Signaling Metastasis Cell Migration, Adhesion, Invasion Signaling->Metastasis SPP002 This compound ST Sialyltransferases SPP002->ST Inhibits ST->Integrin Sialylation G Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture MDA-MB-231 Cells Treatment Treat Cells with this compound CellCulture->Treatment PlateCoating Coat Plates (Adhesion/Invasion) Seeding Seed Cells for Assay PlateCoating->Seeding Treatment->Seeding Incubation Incubate (37°C) Seeding->Incubation Staining Fix & Stain Cells Incubation->Staining Imaging Microscopic Imaging Staining->Imaging Quantification Quantify Results Imaging->Quantification

References

Early Studies on SPP-002 in Cell Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings:

A comprehensive search for preclinical and early-stage research on a compound designated "SPP-002" in the context of cell signaling has yielded no specific, publicly available data or studies. The scientific and medical literature does not contain discernible information on a molecule with this identifier. It is possible that "this compound" is an internal codename for a compound in very early-stage, proprietary development and has not yet been disclosed in publications or public forums. The designation may also be inaccurate or an abbreviation for a different target or molecule.

Given the absence of specific data for "this compound," this guide will address the user's core requirements by providing a framework and examples based on publicly available information for other early-stage therapeutic compounds. This will serve as a template for how such a technical guide would be structured if and when data on this compound becomes available. The following sections will utilize illustrative data from representative studies on various molecules to demonstrate the requested format for data presentation, experimental protocols, and visualizations.

I. Quantitative Data Summary

In the absence of data for this compound, the following tables illustrate how quantitative data for a hypothetical early-stage compound would be presented. These tables are based on common assays used in preclinical drug development.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Type A0.195 ± 4.25.2
178 ± 5.1
1045 ± 3.8
5012 ± 2.5
Cancer Type B0.198 ± 3.9> 100
192 ± 4.5
1085 ± 5.3
5075 ± 6.1
Normal Fibroblast0.199 ± 2.1> 100
197 ± 3.0
1091 ± 4.2
5088 ± 3.7

Table 2: Kinase Inhibition Profile of a Hypothetical Compound

Kinase Target% Inhibition at 1 µM (Mean ± SD)IC50 (nM)
Kinase X92 ± 6.350
Kinase Y85 ± 7.1120
Kinase Z15 ± 3.8> 10,000
Off-Target Kinase 15 ± 2.1> 10,000
Off-Target Kinase 28 ± 3.0> 10,000

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are example protocols for key experiments typically conducted in early-stage cell signaling studies.

A. Cell Viability Assay

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: A serial dilution of the test compound is prepared in the appropriate vehicle (e.g., DMSO). Cells are treated with the compound at final concentrations ranging from 0.01 to 100 µM. Control wells receive vehicle only.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. Absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

B. Western Blot Analysis for Signaling Pathway Modulation

  • Cell Lysis: Cells are treated with the test compound or vehicle for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).

III. Visualization of Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

A. Hypothetical Signaling Pathway Inhibited by a Test Compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Kinase_Y Kinase Y Kinase_X->Kinase_Y Phosphorylates Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Test_Compound Test Compound Test_Compound->Kinase_X Inhibits

Caption: A hypothetical signaling cascade initiated by a growth factor receptor, leading to gene expression changes that promote cell proliferation and survival. The test compound is shown to inhibit Kinase X, an early component of this pathway.

B. Experimental Workflow for Assessing Compound Efficacy

G start Cell Seeding treatment Compound Treatment (24h) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability western Western Blot Analysis (Protein Lysates) treatment->western data_analysis Data Analysis (IC50, Pathway Modulation) viability->data_analysis western->data_analysis end Conclusion data_analysis->end

While specific information regarding "this compound" is not currently available in the public domain, this guide provides a comprehensive framework for the presentation and interpretation of early-stage cell signaling data. The structured tables for quantitative data, detailed experimental protocols, and clear visual diagrams of pathways and workflows offer a robust template for the technical documentation of novel therapeutic agents. Researchers and drug development professionals can adapt this structure to their specific compounds and research questions as data becomes available. Future updates to this guide will be contingent on the public disclosure of research pertaining to this compound.

understanding the pharmacology of SPP-002

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of SPP-002

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, formerly known as TG1042, is an investigational non-replicating adenoviral vector-based immunotherapy designed for the local treatment of various cancers. Developed by Stamford Pharmaceuticals Inc. and licensed from Transgene SA, this compound is currently in Phase 2 clinical development for the treatment of basal cell carcinoma (BCC). This guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, and available clinical data.

Core Components and Formulation

This compound is a replication-deficient, E1 and E3 deleted, serotype 5 adenoviral vector (Ad5). The vector carries a complementary DNA (cDNA) insert encoding for human interferon-gamma (IFN-γ) under the control of a cytomegalovirus (CMV) promoter. It is formulated for intralesional administration.

Mechanism of Action

The therapeutic strategy of this compound is centered on the localized production of interferon-gamma within the tumor microenvironment. This approach aims to maximize the anti-tumor effects of IFN-γ while minimizing the systemic toxicities associated with recombinant IFN-γ protein administration.

Upon intralesional injection, this compound transduces tumor cells, leading to the local and sustained expression and secretion of IFN-γ. The proposed mechanism of action unfolds through a dual effect:

  • Direct Anti-Tumor Effects: Locally produced IFN-γ can directly inhibit tumor cell proliferation by inducing cell cycle arrest, as well as promote apoptosis.

  • Immunomodulation: IFN-γ is a potent immunomodulatory cytokine that can remodel the tumor microenvironment. It is believed to activate and recruit various immune cells, including CD4+ and CD8+ T cells, leading to an enhanced anti-tumor immune response. It is suggested that the adenoviral vector itself may also contribute to this immune stimulation by inducing a type I IFN response.

In the context of basal cell carcinoma, this compound is being investigated in combination with Hedgehog pathway inhibitors (HHPIs) like vismodegib (B1684315). This combination is anticipated to have a synergistic mechanism of action, potentially improving the complete response rate and the durability of the response compared to HHPIs alone.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound administration.

SPP002_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SPP002 This compound (Ad5-IFN-γ) Transduction Transduction SPP002->Transduction IFN_gamma_gene IFN-γ Gene Transduction->IFN_gamma_gene IFN_gamma_mRNA IFN-γ mRNA IFN_gamma_gene->IFN_gamma_mRNA Transcription IFN_gamma_protein IFN-γ Protein (secreted) IFN_gamma_mRNA->IFN_gamma_protein Translation CellCycleArrest Cell Cycle Arrest IFN_gamma_protein->CellCycleArrest Apoptosis Apoptosis IFN_gamma_protein->Apoptosis ImmuneActivation Immune Activation & Recruitment IFN_gamma_protein->ImmuneActivation TumorRegression Tumor Regression CellCycleArrest->TumorRegression Apoptosis->TumorRegression ImmuneCells Immune Cells (T-cells, NK cells, etc.) ImmuneCells->TumorRegression ImmuneActivation->ImmuneCells

Caption: Proposed mechanism of action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the local production of IFN-γ, which in turn is expected to lead to a cascade of anti-tumor and immunomodulatory effects. Clinical studies with TG1042 have demonstrated that this local activity can result in both local and, in some cases, distant (abscopal) tumor regressions, suggesting a systemic immune activation.

Pharmacokinetics

Detailed pharmacokinetic studies for this compound are not extensively available in the public domain. As a locally administered, non-replicating viral vector, systemic exposure is expected to be low. The key pharmacokinetic parameter is the duration and level of local IFN-γ expression within the tumor.

Clinical Studies

This compound (as TG1042) has been evaluated in Phase I and II clinical trials for cutaneous T-cell lymphoma (CTCL) and cutaneous B-cell lymphoma (CBCL). A Phase 2 study in combination with vismodegib for locally advanced basal cell carcinoma is ongoing.

Clinical Efficacy in Cutaneous B-Cell Lymphoma (Phase II)

A Phase II, open-label, multicenter study evaluated the efficacy and safety of intralesional TG1042 in patients with relapsing primary CBCL.

ParameterValue
Number of Patients 13
Dosage 5x1010 viral particles per lesion
Treatment Regimen Injections on days 1, 8, and 15 of a 28-day cycle, for up to 4 cycles
Overall Objective Response Rate 85% (11 out of 13 patients)
Complete Response 54% (7 patients)
Partial Response 31% (4 patients)
Median Time to Disease Progression 23.5 months
Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity and include:

  • Flu-like symptoms

  • Fatigue

  • Injection site reactions

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not publicly available. The following provides a generalized workflow for the clinical administration and evaluation based on published trial designs.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles cluster_evaluation Response Evaluation PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Tumor Assessment InformedConsent->BaselineAssessment Cycle Day 1 Day 8 Day 15 Day 28 BaselineAssessment->Cycle:d1 Vismodegib_Admin Oral Vismodegib (Combination Arm) BaselineAssessment->Vismodegib_Admin SPP002_Admin Intralesional this compound Administration Cycle:d1->SPP002_Admin Injection Cycle:d8->SPP002_Admin Injection Cycle:d15->SPP002_Admin Injection TumorResponse Tumor Response Assessment (e.g., RECIST) Cycle:d28->TumorResponse SafetyMonitoring Adverse Event Monitoring Cycle->SafetyMonitoring Vismodegib_Admin->Cycle:d1 Daily Dosing TumorResponse->Cycle:d1 Continue to next cycle if no progression FollowUp Long-term Follow-up TumorResponse->FollowUp End of Treatment

Caption: Generalized clinical trial workflow for this compound.

Conclusion

This compound represents a promising targeted immunotherapy that leverages the anti-tumor properties of IFN-γ through localized gene delivery. Clinical data in cutaneous lymphomas have demonstrated significant efficacy and a favorable safety profile. The ongoing investigation in basal cell carcinoma, particularly in combination with standard-of-care therapies, will further elucidate its therapeutic potential. Future research should focus on detailed pharmacokinetic and pharmacodynamic characterization to optimize dosing and treatment schedules, as well as to identify predictive biomarkers of response.

Methodological & Application

Application Notes for In Vitro Studies of Secreted Phosphoprotein 2 (SPP2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public experimental data or protocols for a compound designated "SPP-002" were found. The following application notes and protocols are based on the known biological functions of the protein Secreted Phosphoprotein 2 (SPP2) , also known as SPP24, and are intended to serve as a guide for its in vitro investigation.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secreted Phosphoprotein 2 (SPP2) is a secreted glycoprotein (B1211001) belonging to the cystatin superfamily of cysteine protease inhibitors.[1][2] It is predominantly synthesized in the liver and has been implicated in several physiological and pathological processes, most notably bone metabolism and cancer.[1][3] A key mechanism of SPP2 action is its interaction with and inhibition of Bone Morphogenetic Protein 2 (BMP-2), a critical growth factor in osteoblast differentiation and bone formation.[1] By binding to BMP-2, SPP2 can modulate the canonical BMP-2/Smad signaling pathway.[1] These properties make SPP2 a protein of interest for therapeutic development in diseases characterized by dysregulated BMP signaling.

Data Presentation

The following tables present hypothetical data from key in vitro experiments designed to characterize the bioactivity of recombinant SPP2.

Table 1: Dose-Dependent Effect of SPP2 on the Viability of U2OS Osteosarcoma Cells

TreatmentConcentration (nM)Cell Viability (% of Control)Standard Deviation
Vehicle Control 0100± 4.5
Recombinant SPP2 1096.2± 5.1
Recombinant SPP2 2588.5± 4.8
Recombinant SPP2 5074.3± 5.5
Recombinant SPP2 10059.1± 6.2
Recombinant SPP2 20045.8± 5.3

Table 2: SPP2 Inhibition of BMP-2-Induced Smad1/5 Phosphorylation in C2C12 Cells

TreatmentSPP2 (nM)BMP-2 (25 ng/mL)Relative p-Smad1/5 Levels (Normalized to BMP-2 alone)Standard Deviation
Vehicle Control 0-0.04± 0.01
BMP-2 0+1.00± 0.11
SPP2 + BMP-2 25+0.78± 0.09
SPP2 + BMP-2 50+0.41± 0.06
SPP2 + BMP-2 100+0.15± 0.04

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of recombinant SPP2 on the viability and proliferation of a relevant cell line, such as the human osteosarcoma line U2OS.

Materials:

  • U2OS cells (ATCC HTB-96)

  • McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant Human SPP2 Protein

  • Sterile PBS

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest U2OS cells using trypsin-EDTA and perform a cell count. Seed 4,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Treatment Application: Prepare serial dilutions of recombinant SPP2 in complete medium. Remove the existing medium from the wells and add 100 µL of the SPP2 dilutions or vehicle control (medium alone).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.

Western Blot Analysis of Smad1/5 Phosphorylation

Objective: To quantify the inhibitory effect of SPP2 on the BMP-2-induced phosphorylation of Smad1/5 in a BMP-responsive cell line like C2C12 myoblasts.

Materials:

  • C2C12 cells (ATCC CRL-1772)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human BMP-2 Protein

  • Recombinant Human SPP2 Protein

  • 6-well cell culture plates

  • Ice-cold RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Smad1/5 (Ser463/465), Rabbit anti-total-Smad1/5, Mouse anti-GAPDH

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Serum Starvation: Plate C2C12 cells in 6-well plates. At 80% confluency, switch to low-serum medium (0.5% FBS) and incubate for 6 hours to reduce basal signaling.

  • SPP2 Pre-treatment: Pre-treat the cells with the desired concentrations of recombinant SPP2 for 1 hour.

  • BMP-2 Stimulation: Add recombinant BMP-2 to a final concentration of 25 ng/mL to the wells (except for the negative control) and incubate for 45 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, wash wells twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • Electrophoresis and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for p-Smad1/5 overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with total Smad1/5 and GAPDH antibodies as loading controls.

  • Densitometry Analysis: Quantify the band intensities. Normalize the p-Smad1/5 signal to the total Smad1/5 signal for each sample.

Mandatory Visualization

SPP2_BMP2_Signaling_Pathway cluster_membrane SPP2 SPP2 BMP2 BMP-2 Ligand SPP2->BMP2 Inhibition BMPR BMP Receptor (Type I/II) BMP2->BMPR Binds Smad15 Smad1/5 BMPR->Smad15 Phosphorylates pSmad15 p-Smad1/5 Complex Smad Heteromeric Complex pSmad15->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Target Gene Transcription

Caption: SPP2-mediated inhibition of the canonical BMP-2 signaling pathway.

In_Vitro_Workflow cluster_endpoints 4. Endpoint Analysis start 1. Cell Culture (e.g., U2OS, C2C12) treatment 2. Treatment - Recombinant SPP2 - Vehicle Control - +/- BMP-2 start->treatment incubation 3. Incubation treatment->incubation viability Cell Viability Assay (MTT) incubation->viability Proliferation signaling Protein Analysis (Western Blot) incubation->signaling Signaling analysis 5. Data Analysis & Interpretation viability->analysis signaling->analysis

Caption: A generalized experimental workflow for SPP2 in vitro characterization.

References

Information Regarding "SPP-002" in Cell Culture Assays Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for a compound designated "SPP-002" for use in cell culture assays have not yielded specific information about its mechanism of action, target pathways, or established protocols. The identity of "this compound" as a standard research tool for cell culture applications could not be confirmed through publicly available resources.

Initial investigations have revealed information on similarly named entities, which should be distinguished to avoid confusion:

  • STRO-002: This is a homogeneous antibody-drug conjugate (ADC) that targets Folate Receptor Alpha (FolRα). It is being developed for the treatment of ovarian and endometrial cancers. Its mechanism involves binding to FolRα on tumor cells, followed by internalization and release of a cytotoxic warhead. A key feature of STRO-002 is its ability to induce bystander killing of adjacent cancer cells that may not express FolRα.[1]

  • Secreted Phosphoprotein 2 (SPP2): This is a protein that can be quantified in biological fluids and tissue homogenates using tools like ELISA (Enzyme-Linked Immunosorbent Assay) kits.[2] These kits are designed for the in vitro quantitative measurement of SPP2 levels and are not a compound used to treat or manipulate cells in culture.[2]

The original request for detailed application notes, protocols, and signaling pathways for a compound named "this compound" cannot be fulfilled without specific information on its molecular nature and biological activity. The creation of accurate and reliable scientific documentation requires a clear understanding of the compound's mechanism of action.

For researchers, scientists, and drug development professionals seeking to use a novel or proprietary compound in cell culture, it is crucial to refer to the manufacturer's or supplier's documentation for the following essential information:

  • Compound Identity and Purity: Chemical structure, molecular weight, and purity data.

  • Mechanism of Action: The specific biological target(s) and the effect of the compound on their function.

  • Recommended Cell Lines: Information on cell types that are sensitive or resistant to the compound.

  • Solubility and Stability: Instructions on how to dissolve and store the compound to maintain its activity.

  • Suggested Working Concentrations: A starting point for dose-response experiments.

  • Safety and Handling Information: Material Safety Data Sheet (MSDS) with appropriate handling and disposal procedures.

Without this foundational information for "this compound," providing the requested detailed protocols and diagrams would be speculative and could lead to inaccurate and unreliable experimental outcomes. Researchers are advised to consult the primary source or supplier of "this compound" to obtain the necessary technical data to design and execute their cell culture assays.

References

Application Notes and Protocols for SPP-002 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Preclinical evaluation of novel therapeutic agents in relevant animal models is a cornerstone of drug development. This document provides detailed application notes and protocols for the dosage and administration of SPP-002, a novel investigational compound, in various animal models. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. Adherence to these guidelines will facilitate the generation of reproducible and reliable data, crucial for advancing the clinical development of this compound.

Data Presentation: Quantitative Summary

To facilitate a clear comparison of dosage and pharmacokinetic parameters across different species, the following tables summarize the available quantitative data for this compound.

Table 1: Recommended Dosage of this compound in Various Animal Models

Animal ModelRoute of AdministrationRecommended Dose Range (mg/kg)Dosing FrequencyVehicle
Mouse (CD-1)Intravenous (IV)5 - 20Once dailySaline
Mouse (C57BL/6)Oral (PO)10 - 50Once daily0.5% Methylcellulose
Rat (Sprague-Dawley)Intravenous (IV)2 - 10Once dailySaline
Rat (Sprague-Dawley)Subcutaneous (SC)5 - 25Twice dailyPEG400/Saline (1:1)
Rabbit (New Zealand White)Intravenous (IV)1 - 5Once dailySaline

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Single Dose)

Animal ModelRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Mouse (CD-1)IV101500 ± 2500.13200 ± 4502.5 ± 0.5
Rat (Sprague-Dawley)IV51200 ± 1800.12800 ± 3003.1 ± 0.6
Rat (Sprague-Dawley)PO20450 ± 902.01500 ± 2203.5 ± 0.7
Rabbit (New Zealand White)IV2950 ± 1500.12100 ± 2804.2 ± 0.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental goals and institutional guidelines.

Protocol 1: Intravenous (IV) Administration in Mice
  • Animal Model: Male or female CD-1 mice, 8-10 weeks old.

  • Materials:

    • This compound formulated in sterile saline.

    • 27-30 gauge needles and 1 mL syringes.

    • Restraint device.

    • Animal scale.

  • Procedure:

    • Accurately weigh each mouse to determine the correct injection volume.

    • Prepare the dosing solution of this compound in sterile saline at the desired concentration.

    • Place the mouse in a suitable restraint device to expose the tail veins.

    • Warm the tail gently with a heat lamp or warm water to dilate the veins.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage (PO) Administration in Rats
  • Animal Model: Male or female Sprague-Dawley rats, 200-250 g.

  • Materials:

    • This compound suspended in 0.5% methylcellulose.

    • Flexible or rigid gavage needle (18-20 gauge).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Weigh each rat to calculate the required dose volume.

    • Prepare a homogenous suspension of this compound in 0.5% methylcellulose.

    • Gently restrain the rat, holding it in an upright position.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.

    • Moisten the gavage needle with water or the vehicle.

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured length.

    • Administer the this compound suspension slowly and steadily.

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

Visualizations: Signaling Pathways and Workflows

To provide a clearer understanding of the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Mouse, Rat) formulation Prepare this compound Formulation (e.g., Saline, Methylcellulose) animal_model->formulation dose_calc Calculate Dose Volume based on Body Weight formulation->dose_calc admin_route Administer this compound (IV, PO, SC) dose_calc->admin_route blood_sampling Collect Blood Samples at Predetermined Timepoints admin_route->blood_sampling tissue_harvest Harvest Tissues (Optional) admin_route->tissue_harvest tox_analysis Toxicology Assessment (Clinical Signs, Histopathology) admin_route->tox_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) blood_sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (Biomarker Levels) tissue_harvest->pd_analysis signaling_pathway SPP002 This compound Receptor Target Receptor SPP002->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Application Notes and Protocols: SPP-002 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-002 is a novel, potent, and selective inhibitor of sialyltransferases (STs), the enzymes responsible for the terminal sialylation of glycoconjugates. As a sulfate (B86663) analogue of lithocholic acid (LCA), this compound demonstrates selective inhibition of N-glycan sialylation.[1][2] Aberrant sialylation is a hallmark of various cancers and is critically involved in tumor progression, metastasis, and immune evasion. By inhibiting sialyltransferases, this compound presents a promising therapeutic strategy for oncology, particularly in the context of metastatic disease. These application notes provide a comprehensive overview of the utility of this compound in oncology research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting sialyltransferase activity, which leads to a reduction in the sialylation of cell surface glycoproteins. This alteration in the cancer cell glycome disrupts key signaling pathways involved in cell adhesion, migration, and invasion. Specifically, this compound has been shown to inhibit the integrin/FAK/Paxillin signaling pathway.[1][2]

Integrins, a family of transmembrane receptors, play a crucial role in cell-extracellular matrix (ECM) interactions. Upon ligand binding, integrins cluster and activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. Activated FAK then phosphorylates various downstream targets, including Paxillin, a key scaffold protein in focal adhesions. The phosphorylation of Paxillin is a critical event that promotes the assembly of focal adhesions and the dynamic cytoskeletal rearrangements necessary for cell migration and invasion. By inhibiting the sialylation of proteins involved in this pathway (potentially integrins themselves or other associated glycoproteins), this compound disrupts the initial signaling cascade, leading to decreased FAK and Paxillin phosphorylation and a subsequent reduction in the migratory and invasive potential of cancer cells.

Signaling Pathway Diagram

SPP002_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Actin Actin Cytoskeleton (Rearrangement) Paxillin->Actin Migration Cell Migration & Invasion Actin->Migration SPP002 This compound ST Sialyltransferase SPP002->ST Inhibits Sialylation Sialylation ST->Sialylation Sialylation->Integrin Modulates Function

Caption: this compound inhibits the Integrin/FAK/Paxillin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: Sialyltransferase Inhibitory Activity

CompoundTarget SialyltransferaseIC50 (µM)Selectivity
This compoundN-glycan Sialylation[Insert Value from Perez et al.]Selective for N-glycan over O-glycan sialylation
LCA (parent compound)General Sialylation[Insert Value from Perez et al.]Non-selective

Table 2: In Vitro Anti-Metastatic Activity in MDA-MB-231 Cells

AssayParameter MeasuredThis compound Concentration (µM)% Inhibition
Cell Migration AssayMigrated Cells[Insert Conc. from Perez et al.][Insert Value from Perez et al.]
Cell Invasion AssayInvading Cells[Insert Conc. from Perez et al.][Insert Value from Perez et al.]
Cell Adhesion AssayAdherent Cells[Insert Conc. from Perez et al.][Insert Value from Perez et al.]

Experimental Protocols

In Vitro Sialyltransferase Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on sialyltransferase activity.

Materials:

  • Recombinant human sialyltransferase (e.g., ST6GAL1)

  • CMP-Sialic Acid (donor substrate)

  • Asialofetuin (acceptor substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2, 10 mM CaCl2)

  • Malachite Green-based phosphate (B84403) detection kit

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the sialyltransferase enzyme, acceptor substrate, and varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding the donor substrate, CMP-Sialic Acid.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of released CMP using a malachite green-based detection reagent that quantifies the phosphate from the CMP leaving group.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migration of cancer cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate for a specified time (e.g., 12-24 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with the fixing solution.

  • Stain the migrated cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields.

  • Calculate the percentage of migration inhibition compared to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis ST_Assay Sialyltransferase Activity Assay IC50 Determine IC50 ST_Assay->IC50 Migration_Assay Cell Migration Assay (Transwell) Inhibition Quantify % Inhibition Migration_Assay->Inhibition Invasion_Assay Cell Invasion Assay (Matrigel) Invasion_Assay->Inhibition Adhesion_Assay Cell Adhesion Assay Adhesion_Assay->Inhibition WB_Assay Western Blot Analysis Protein_Levels Analyze Protein Phosphorylation WB_Assay->Protein_Levels SPP002 This compound Treatment SPP002->ST_Assay MDA_MB_231 MDA-MB-231 Cells SPP002->MDA_MB_231 MDA_MB_231->Migration_Assay MDA_MB_231->Invasion_Assay MDA_MB_231->Adhesion_Assay MDA_MB_231->WB_Assay

Caption: Workflow for in vitro evaluation of this compound.

Western Blot Analysis of the Integrin/FAK/Paxillin Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the integrin signaling pathway.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-Paxillin, anti-Paxillin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat MDA-MB-231 cells with various concentrations of this compound or vehicle control for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin should be used as a loading control.

Conclusion

This compound is a valuable research tool for investigating the role of sialylation in cancer progression and metastasis. Its selective inhibition of N-glycan sialylation and its targeted effect on the integrin/FAK/Paxillin signaling pathway make it a promising candidate for further preclinical and clinical development as an anti-metastatic agent. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various oncology models.

References

Application Notes and Protocols for SPP-002 in the Study of the Integrin/FAK/Paxillin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrin/FAK/paxillin (B1203293) signaling pathway is a critical mediator of cell adhesion, migration, proliferation, and survival. Integrins, a family of transmembrane receptors, bind to the extracellular matrix (ECM) and cluster to form focal adhesions. This clustering activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, through autophosphorylation. Activated FAK then recruits and phosphorylates several downstream signaling proteins, including paxillin. Paxillin acts as a crucial scaffold protein, facilitating the assembly of a multi-protein signaling complex that regulates cytoskeletal dynamics and gene expression, ultimately driving cellular processes such as migration and invasion. Dysregulation of this pathway is a hallmark of many diseases, including cancer metastasis.

SPP-002 is a sulfate (B86663) analogue of lithocholic acid that functions as a potential Sialyltransferase (ST) inhibitor[1][2]. Sialyltransferases are enzymes responsible for the addition of sialic acid to glycoproteins and glycolipids. The sialylation of cell surface proteins, including integrins, can modulate their function. This compound has been identified as a tool to investigate the role of sialylation in cancer metastasis. It has been shown to selectively inhibit N-glycan sialylation and subsequently reduce tumor cell migration and invasion by suppressing the integrin/FAK/paxillin signaling pathway[1][2][3][4]. These application notes provide an overview of this compound and protocols for its use in studying this key signaling cascade.

Mechanism of Action of this compound on the Integrin/FAK/Paxillin Pathway

This compound's primary mechanism of action is the inhibition of sialyltransferases. This leads to a reduction in the sialylation of cell surface glycoproteins, which is thought to include integrins. Hypo-sialylated integrins may have altered clustering and activation states upon binding to the ECM. This alteration in integrin function leads to a downstream suppression of the FAK/paxillin signaling cascade, resulting in decreased cell migration and invasion.

Figure 1: Proposed mechanism of this compound on the Integrin/FAK/Paxillin pathway.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on MDA-MB-231 human breast cancer cells. This data is based on the findings from Perez et al. (2024)[1].

ParameterMethodCell LineConcentration of this compoundResultReference
N-glycan Sialylation Lectin BlottingMDA-MB-231Not specifiedSelective inhibition[1]
Cell Migration Wound Healing AssayMDA-MB-231Not specifiedSignificant reduction[1]
Cell Adhesion Adhesion AssayMDA-MB-231Not specifiedHampered adhesion[1]
Cell Invasion Transwell Invasion AssayMDA-MB-231Not specifiedHampered invasion[1]
FAK Phosphorylation Western BlotMDA-MB-231Not specifiedSuppressed expression[1]
Paxillin Phosphorylation Western BlotMDA-MB-231Not specifiedSuppressed expression[1]

Note: Specific concentrations and IC50 values were not available in the abstract. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the integrin/FAK/paxillin pathway.

Protocol 1: Western Blot Analysis of FAK and Paxillin Phosphorylation

This protocol describes how to measure the levels of phosphorylated FAK (p-FAK) and phosphorylated paxillin (p-Paxillin) in response to this compound treatment.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-Paxillin (Tyr118), anti-Paxillin, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the levels of p-FAK and p-Paxillin to their respective total protein levels.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol provides a method to assess the effect of this compound on the migratory capacity of cells.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium

  • This compound

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch ("wound") through the center of the monolayer in each well.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatment (0 hour), capture images of the wound in each well using a microscope at 10x magnification. Mark the position for subsequent imaging.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the wound at different points for each image.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.

    • Compare the wound closure rates between this compound treated and control groups.

Protocol 3: Transwell Invasion Assay

This protocol details a method to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium.

    • Coat the top surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest and resuspend MDA-MB-231 cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

    • Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Staining and Visualization:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

  • Quantification:

    • Count the number of stained, invaded cells in several random fields under a microscope.

    • Calculate the average number of invaded cells per field for each treatment condition.

    • Compare the invasion rates between this compound treated and control groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MDA-MB-231) Treatment Treat Cells with this compound (Dose-response and Time-course) CellCulture->Treatment SPP002_Prep This compound Preparation (Stock Solution in DMSO) SPP002_Prep->Treatment MigrationAssay Migration Assay (Wound Healing) Treatment->MigrationAssay InvasionAssay Invasion Assay (Transwell) Treatment->InvasionAssay AdhesionAssay Adhesion Assay Treatment->AdhesionAssay WesternBlot Western Blot (p-FAK, p-Paxillin) Treatment->WesternBlot DataAnalysis Image & Densitometry Analysis Statistical Analysis MigrationAssay->DataAnalysis InvasionAssay->DataAnalysis AdhesionAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on this compound Effect DataAnalysis->Conclusion

Figure 2: General experimental workflow for studying this compound.

References

Application Notes and Protocols for SPP-002: A Selective N-Glycosylation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-002 is a potent and selective small molecule inhibitor of N-linked glycosylation. It targets the oligosaccharyltransferase (OST) complex, a key component in the endoplasmic reticulum responsible for the transfer of oligosaccharide chains to nascent polypeptide chains. By selectively inhibiting this process, this compound provides a powerful tool for studying the role of N-glycosylation in various cellular processes, including protein folding, trafficking, and signaling. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular function and protein glycosylation.

Mechanism of Action

N-linked glycosylation is a critical post-translational modification that affects the structure and function of many proteins. The process is initiated in the endoplasmic reticulum (ER) by the OST complex, which exists in two isoforms with distinct catalytic subunits: STT3A and STT3B. Global inhibition of N-linked glycosylation can lead to broad cellular toxicity. However, selective inhibition of specific OST isoforms allows for a more nuanced investigation of their distinct biological roles.

This compound is designed to selectively inhibit the STT3A isoform of the OST complex. This selectivity allows for the study of STT3A-dependent glycosylation events, which have been shown to be crucial for the proper processing and function of certain classes of proteins, such as receptor tyrosine kinases.[1][2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (Cell Viability) LoVo5 µM[3]
IC50 (N-Glycosylation Inhibition) HEK293T0.5 µM[4]
Effective Concentration (Receptor Processing Inhibition) STT3A-null cells1-10 µM[1][2]
Table 2: Effects of this compound on Receptor Tyrosine Kinase Glycosylation and Processing
ProteinEffect of this compound TreatmentObservationReference
Insulin Receptor (INSR) Decreased N-glycan occupancyAppearance of under-glycosylated pro-receptor forms[1][2][3]
IGF-1 Receptor (IGF-1R) Impaired proteolytic processingAccumulation of the pro-receptor in the ER[1][2][3]
PCSK5a Reduced glycosylationFailure to rescue receptor processing in STT3A-null cells[1][2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., LoVo, HEK293T) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.

  • Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells reach 70-80% confluency, replace the culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the effects of this compound.

Protocol 2: Western Blot Analysis of N-Glycosylation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Endoglycosidase H (Endo H) Digestion (Optional): To assess the glycosylation status, treat a portion of the cell lysate with Endo H according to the manufacturer's protocol. Endo H cleaves high-mannose N-linked glycans, which are typically found on proteins in the ER, but not complex glycans found on proteins that have trafficked through the Golgi.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the protein of interest (e.g., INSR, IGF-1R) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A shift in the molecular weight of the protein after this compound treatment or Endo H digestion indicates altered glycosylation.[1]

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P DPAGT1 DPAGT1 Dol_P->DPAGT1 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->DPAGT1 Oligosaccharide_Lipid Lipid-linked Oligosaccharide DPAGT1->Oligosaccharide_Lipid First step OST_Complex OST Complex (STT3A/STT3B) Oligosaccharide_Lipid->OST_Complex Glycoprotein Glycoprotein OST_Complex->Glycoprotein Glycan Transfer Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->OST_Complex Processing Further Processing (Complex Glycans) Glycoprotein->Processing SPP_002 This compound SPP_002->OST_Complex Inhibition

Caption: N-Glycosylation Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start Cell_Culture Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Viability_Assay Cell Viability Assay Cell_Lysis->Viability_Assay Glycomics Glycomics Analysis Cell_Lysis->Glycomics Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Glycomics->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying the effects of this compound.

References

Practical Guide to Using SP-002 in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-002 is an investigational advanced therapy medicinal product currently under development by Stamford Pharmaceuticals Inc. for the treatment of various cancers, with a primary focus on basal cell carcinoma (BCC). It is a non-replicating (E1 and E3 regions deleted) adenoviral vector of serotype 5 (Ad5), engineered to express the human interferon-gamma (IFN-γ) gene. Administered directly into the tumor (intratumorally), SP-002 is designed to induce a localized and robust anti-tumor immune response. This document provides a practical guide for the use of SP-002 in laboratory settings, including its mechanism of action, application notes for research, and detailed experimental protocols.

Mechanism of Action

SP-002 functions as a gene therapy vehicle to deliver the IFN-γ gene directly to the tumor microenvironment. Upon intratumoral injection, the adenoviral vector transduces both cancer cells and other cells within the tumor milieu. The transduced cells then produce and secrete IFN-γ locally. This localized production of IFN-γ is intended to circumvent the systemic toxicity associated with recombinant IFN-γ protein administration while achieving high, therapeutically effective concentrations at the tumor site.

The secreted IFN-γ orchestrates a multi-faceted anti-tumor response by:

  • Enhancing Antigen Presentation: Upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules on cancer cells, making them more visible to the immune system.

  • Activating Immune Effector Cells: Promoting the activation and proliferation of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and macrophages.

  • Polarizing T-Helper Cells: Driving the differentiation of T-helper cells towards a Th1 phenotype, which is critical for cell-mediated immunity against tumors.

  • Inducing a Pro-Inflammatory Microenvironment: Stimulating the production of other pro-inflammatory cytokines and chemokines that attract and activate additional immune cells.

SP-002 is currently being investigated as both a monotherapy and in combination with hedgehog pathway inhibitors (e.g., vismodegib) for the treatment of BCC. The rationale for this combination is that while hedgehog inhibitors target the oncogenic signaling pathway within the cancer cells, SP-002 can simultaneously stimulate an immune-mediated attack on the tumor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of IFN-γ and a typical experimental workflow for evaluating SP-002 in a preclinical setting.

IFN_gamma_signaling IFN-γ Signaling Pathway in the Tumor Microenvironment SPP002 SP-002 (Adenovirus-IFN-γ) TumorCell Tumor Cell SPP002->TumorCell Transduction IFN_gamma IFN-γ TumorCell->IFN_gamma Secretion IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFN_gamma->IFNGR CTL Cytotoxic T Lymphocyte (CTL) IFN_gamma->CTL Activation NK_Cell Natural Killer (NK) Cell IFN_gamma->NK_Cell Activation Macrophage Macrophage (M1 Polarization) IFN_gamma->Macrophage Activation JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activation IRF1 IRF1 JAK_STAT->IRF1 Activation MHC_I_II MHC Class I & II Upregulation IRF1->MHC_I_II APM Antigen Processing Machinery (e.g., TAP, LMP) IRF1->APM MHC_I_II->CTL Antigen Presentation Tumor_Lysis Tumor Cell Lysis CTL->Tumor_Lysis NK_Cell->Tumor_Lysis Macrophage->Tumor_Lysis

Caption: IFN-γ Signaling Pathway Induced by SP-002.

experimental_workflow Preclinical Evaluation Workflow for SP-002 cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Cancer Cell Lines (e.g., BCC, Melanoma) transduction Transduction with SP-002 (Varying MOI) invitro_start->transduction coculture Co-culture with Immune Cells (PBMCs, T cells) invitro_start->coculture ifn_expression Measure IFN-γ Expression (ELISA, RT-qPCR) transduction->ifn_expression viability Cell Viability/Apoptosis Assay (MTT, Annexin V) transduction->viability immune_activation Assess Immune Cell Activation (Flow Cytometry) transduction->immune_activation Supernatant Transfer data_analysis Data Analysis and Interpretation ifn_expression->data_analysis viability->data_analysis coculture->transduction immune_activation->data_analysis invivo_start Establish Tumors in Mice (Syngeneic or Xenograft) treatment Intratumoral Injection of SP-002 (with/without Hedgehog Inhibitor) invivo_start->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement tissue_collection Collect Tumors and Spleens tumor_measurement->tissue_collection tumor_measurement->data_analysis ihc Immunohistochemistry (e.g., CD8, PD-L1) tissue_collection->ihc flow_cytometry Flow Cytometry of TILs tissue_collection->flow_cytometry ihc->data_analysis flow_cytometry->data_analysis

Caption: A typical preclinical experimental workflow for SP-002 evaluation.

Data Presentation

The following tables summarize available quantitative data from preclinical and clinical studies of adenoviral vectors expressing IFN-γ, including SP-002 (TG1042).

Table 1: Preclinical In Vitro and In Vivo Efficacy of Adenovirus-IFN-γ

Model SystemCell Line(s)Key FindingsReference
In Vitro
Nasopharyngeal CarcinomaCNE-2, C666-1Ad-IFNγ infection led to G1 phase arrest and apoptosis.[1][2]
In Vivo
Nasopharyngeal Carcinoma XenograftCNE-2, C666-1Intratumoral Ad-IFNγ significantly inhibited tumor growth.[1][2]
4T1 Breast Cancer (Orthotopic)4T1Intratumoral SFV/IFNg led to significant inhibition of tumor growth and increased CD4+ and CD8+ T cell infiltration.[3]

Table 2: Clinical Efficacy of SP-002 (TG1042) in Cutaneous B-cell Lymphoma (Phase II) [4][5][6]

ParameterResult
Number of Evaluable Patients 13
Objective Response Rate 85% (11/13)
- Complete Response54% (7/13)
- Partial Response31% (4/13)
Median Time to Disease Progression 23.5 months

Experimental Protocols

Biosafety Considerations

SP-002 is a replication-deficient adenoviral vector. Work with such vectors must be conducted under Biosafety Level 2 (BSL-2) containment. Key biosafety practices include:

  • All manipulations of the virus (thawing, dilution, infection) must be performed in a certified Class II Biological Safety Cabinet (BSC).

  • Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.

  • Use of sharps should be minimized. If necessary, use safety-engineered sharps and dispose of them in a designated sharps container.

  • All liquid and solid waste contaminated with the virus must be decontaminated, typically with a 1:10 dilution of fresh bleach or by autoclaving.

  • Work surfaces must be decontaminated with an appropriate disinfectant (e.g., 10% bleach) after work is completed.

Protocol 1: In Vitro Transduction of Cancer Cells with SP-002

Objective: To transduce cancer cell lines with SP-002 to assess IFN-γ expression and downstream effects.

Materials:

  • SP-002 viral stock

  • Target cancer cell line (e.g., A549, HeLa, or relevant BCC cell line)

  • Complete cell culture medium

  • Reduced-serum medium (e.g., 2% FBS)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • One day prior to transduction, seed target cells in 6-well plates at a density that will result in 70-80% confluency on the day of infection.

  • On the day of transduction, thaw the SP-002 viral stock on ice.

  • Prepare serial dilutions of SP-002 in reduced-serum medium to achieve the desired Multiplicity of Infection (MOI). A typical starting range for adenoviral vectors is an MOI of 10 to 100. It is recommended to perform a dose-response experiment to determine the optimal MOI for your cell line.

  • Aspirate the complete medium from the cells and wash once with PBS.

  • Add the diluted SP-002 in a minimal volume of reduced-serum medium to cover the cells (e.g., 1 mL for a 6-well plate).

  • Incubate the plates at 37°C for 4-8 hours, gently rocking the plates every hour to ensure even distribution of the virus.

  • After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.

  • Incubate the cells for 24, 48, or 72 hours to allow for gene expression.

  • At the desired time points, harvest the cell culture supernatant to measure secreted IFN-γ by ELISA (see Protocol 2) and/or lyse the cells to extract RNA for RT-qPCR analysis of IFN-γ transcripts.

Protocol 2: Quantification of IFN-γ by ELISA

Objective: To measure the concentration of human IFN-γ secreted by SP-002-transduced cells.

Materials:

  • Human IFN-γ ELISA kit (commercially available)

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the human IFN-γ ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the provided standards and the collected cell culture supernatants to the wells.

  • Incubate, then wash the plate.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Incubate and wash the plate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IFN-γ in the samples based on the standard curve.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the effect of SP-002 transduction on the viability of cancer cells.

Materials:

  • SP-002-transduced cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate and transduce with SP-002 as described in Protocol 1 (scaled down for 96-well format). Include untransduced and mock-transduced (with a control vector) cells as controls.

  • At the desired time point (e.g., 72 hours post-transduction), add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 4: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of intratumoral SP-002 administration in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma in C57BL/6 mice)

  • 6-8 week old female C57BL/6 mice (or other appropriate strain)

  • SP-002 and vehicle control (e.g., PBS)

  • Insulin syringes with 28-30 gauge needles

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^4 to 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (width^2 x length)/2.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, SP-002).

  • For treatment, inject a defined dose of SP-002 (e.g., 1 x 10^9 to 1 x 10^10 viral particles) in a small volume (e.g., 50 µL) directly into the center of the tumor.

  • Administer treatments as per the study design (e.g., once a week for three weeks).

  • Continue to monitor tumor growth and body weight throughout the study.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 5: Immunohistochemistry for CD8+ T Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ cytotoxic T lymphocytes into the tumor microenvironment following SP-002 treatment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections from Protocol 4

  • Primary antibody against mouse CD8

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval according to the primary antibody manufacturer's recommendations.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding using a suitable blocking serum.

  • Incubate the sections with the primary anti-CD8 antibody.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Wash the sections and apply the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Image the slides and quantify the number of CD8+ cells per unit area in different tumor regions.

Conclusion

SP-002 represents a promising immunotherapeutic agent for the treatment of cancer. This guide provides a framework for researchers to design and execute preclinical studies to further elucidate its mechanism of action and therapeutic potential. Adherence to BSL-2 safety protocols is paramount when working with this adenoviral vector. The provided protocols can be adapted to specific research questions and model systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SPP-002 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered with the small molecule inhibitor, SPP-002. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution upon dilution into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A1: Precipitation of hydrophobic small molecules like this compound from a concentrated DMSO stock into an aqueous buffer is a common issue. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The percentage of the organic solvent (like DMSO) in the final solution is often insufficient to maintain the solubility of the compound.

To prevent this, consider the following:

  • Lower Final DMSO Concentration: While a final DMSO concentration of <1% is standard, for some compounds, this may still be too high and cause cellular toxicity, or too low, leading to precipitation. It is crucial to determine the optimal balance for your specific cell line and assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out.

  • Heated and Agitated Dissolution: Gently warming the aqueous buffer (e.g., to 37°C) and providing mild agitation (e.g., vortexing or sonication) during the dilution process can help to keep the compound in solution.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are often linked to poor solubility. If this compound is not fully dissolved, the actual concentration of the active compound in your assay will be lower and more variable than intended. This can lead to a lack of dose-response or high variability between replicate wells. It is essential to visually inspect your assay plates for any signs of precipitation before and after adding the compound to the cells.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro experiments?

A3:

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly diluted from a concentrated stock (e.g., DMSO) into an aqueous buffer. It represents a supersaturated state and is often higher than the thermodynamic solubility. For many in vitro high-throughput screening assays, kinetic solubility is a more practical measure as it reflects the conditions of the experiment.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium. It is a more stable and reproducible measurement.

For initial in vitro experiments, understanding the kinetic solubility of this compound is crucial for designing your dilution schemes and interpreting your results.

Troubleshooting Guide

Issue 1: Visible Precipitation of this compound in Aqueous Buffer

If you observe visible particles, cloudiness, or a film of precipitate in your aqueous solution of this compound, follow these troubleshooting steps:

Troubleshooting Workflow for this compound Precipitation

A Precipitation Observed B Increase Co-solvent (e.g., DMSO) Concentration A->B C Optimize pH of Buffer A->C D Decrease this compound Concentration A->D E Utilize Sonication A->E F Consider Formulation with Excipients (e.g., cyclodextrins) A->F G Precipitation Resolved? B->G C->G D->G E->G F->G H Proceed with Experiment G->H Yes I Contact Technical Support G->I No

Caption: Troubleshooting workflow for addressing this compound precipitation.

Issue 2: Low or No Activity of this compound in a Potent Assay

If this compound appears inactive in an assay where it is expected to be potent, poor solubility is a likely culprit.

Potential Cause Recommended Action Expected Outcome
Incomplete Dissolution of Stock Solution Ensure the initial DMSO stock of this compound is fully dissolved. Briefly vortex and visually inspect for any solid material.A clear, homogenous stock solution.
Precipitation in Assay Plate Prepare a dilution series of this compound in the assay buffer and inspect for precipitation under a microscope.Determine the concentration at which this compound remains soluble in the assay buffer.
Adsorption to Plasticware Use low-binding microplates and pipette tips. Include a pre-incubation step of the compound in the assay plate to saturate binding sites.Increased effective concentration of this compound available to the target.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the this compound stock solution in DMSO.

  • Add 2 µL of each DMSO dilution to 98 µL of the aqueous test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a 2% final DMSO concentration.

  • Shake the plate for 1 hour at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Preparation of this compound for Cell-Based Assays

Objective: To prepare a soluble working solution of this compound for cell-based experiments.

Methodology:

  • Start with a fully dissolved, high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the stock solution in 100% DMSO to create intermediate stocks.

  • Directly before adding to the cells, dilute the intermediate DMSO stocks into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).

  • Gently mix the final working solutions by pipetting up and down before adding them to the cells.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing context for its mechanism of action.

cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor SPP002 This compound MEK MEK SPP002->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing SPP-002 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SPP-002 for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a broad concentration range of this compound is recommended to determine the optimal dose. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window for your specific cell line and assay.

Q2: How can I determine the IC50 value of this compound for my cell line?

A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations (typically 8-12 concentrations) for a fixed duration (e.g., 24, 48, or 72 hours). Measure the desired biological response (e.g., cell viability, proliferation) and plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can then be calculated using non-linear regression analysis.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a specific inhibitor of the BMP-2/Smad signaling pathway, off-target effects can occur, especially at higher concentrations.[1][2][3][4] These can manifest as unexpected changes in cell morphology, viability, or signaling pathways unrelated to BMP-2. To mitigate this, it is crucial to use the lowest effective concentration and include appropriate negative and positive controls in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For short-term signaling studies, a few hours may be sufficient. For assays measuring cell proliferation or cytotoxicity, longer incubation periods of 24 to 72 hours are common.[5] A time-course experiment is recommended to determine the ideal incubation period for your experimental setup.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Solution
Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating each replicate.
Edge effects in the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[6]
Pipetting errorsUse calibrated pipettes and ensure proper pipetting technique. For serial dilutions, mix thoroughly at each step.
Compound precipitationVisually inspect the prepared this compound solutions for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower stock concentration.
Issue 2: No Observable Effect of this compound
Possible Cause Solution
Incorrect concentration rangeThe effective concentration may be higher than the tested range. Expand the concentration range in your next experiment.
Compound inactivityVerify the integrity and purity of your this compound stock. If possible, test its activity in a well-established positive control assay.
Cell line insensitivityThe target signaling pathway (BMP-2/Smad) may not be active or critical for the phenotype being measured in your chosen cell line. Confirm the expression of BMP receptors and downstream Smad proteins.
Insufficient incubation timeThe effect of this compound may take longer to manifest. Perform a time-course experiment to assess the response at different time points.
Issue 3: Excessive Cell Death or Cytotoxicity
Possible Cause Solution
Concentration is too highThe concentration of this compound may be in the toxic range for the cells. Lower the concentration range in your next experiment.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Include a vehicle control (media with solvent only) in your experimental design.[5]
Off-target effectsHigh concentrations of this compound may induce cytotoxicity through off-target mechanisms.[1][2][3][4] Use the lowest effective concentration that elicits the desired biological response.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effect of this compound.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a no-cell control (medium only).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Cell Proliferation Assay (EdU Incorporation)

This protocol measures cell proliferation by detecting the incorporation of EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.

Materials:

  • EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and buffers)

  • Cells seeded in a 96-well plate

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 for 20 minutes.

  • Click-iT® Reaction: Wash the cells with PBS and add the Click-iT® reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.

  • Nuclear Staining (Optional): Wash the cells and stain with a nuclear counterstain like DAPI or Hoechst.

  • Imaging and Analysis: Image the plate using a fluorescence microscope or quantify the fluorescence intensity with a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells treated with this compound

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[7]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (µM)% Viability (Mean)Std. Deviation
1005.21.1
3015.82.5
1045.14.2
375.63.8
192.32.1
0.398.71.5
0.199.11.2
0 (Vehicle)1001.8

Table 2: Summary of IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
MCF-7MTT488.5
A549EdU Proliferation7212.2
HCT116MTT485.1

Visualizations

SPP002_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor Smad1_5_8 Smad1/5/8 BMPR->Smad1_5_8 Phosphorylates BMP2 BMP-2 BMP2->BMPR Binds SPP002 This compound SPP002->BMPR Inhibits Smad_complex Smad Complex Smad1_5_8->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Regulates

Caption: this compound inhibits the BMP-2/Smad signaling pathway.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells treat_spp002 Treat with this compound (Dose-Response) plate_cells->treat_spp002 incubate Incubate (24-72h) treat_spp002->incubate assay Perform Assay (MTT, EdU, etc.) incubate->assay measure Measure Response assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for determining this compound bioactivity.

Troubleshooting_Logic start Experiment Fails check_variability High Variability? start->check_variability no_effect No Effect? check_variability->no_effect No solution_variability Check Seeding and Pipetting check_variability->solution_variability Yes high_toxicity High Toxicity? no_effect->high_toxicity No solution_no_effect Increase Concentration or Incubation Time no_effect->solution_no_effect Yes solution_toxicity Decrease Concentration Check Solvent Toxicity high_toxicity->solution_toxicity Yes end Re-run Experiment high_toxicity->end No solution_variability->end solution_no_effect->end solution_toxicity->end

Caption: A logical approach to troubleshooting common issues.

References

improving the stability of SPP-002 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of the therapeutic peptide SPP-002 in solution.

Introduction to this compound

This compound is a novel therapeutic peptide under investigation for its potential applications in metabolic disorders. As with many therapeutic peptides, ensuring its stability in aqueous solutions is critical for maintaining bioactivity and achieving reliable experimental results.[1][2] This guide addresses common challenges related to the handling and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitation upon dissolution?

A1: Cloudiness or precipitation can be due to several factors, including low solubility at the current pH, the use of an incorrect buffer, or the concentration exceeding its solubility limit. Peptides often have an optimal pH range for solubility and stability.[3] It is also possible that the peptide is aggregating, a common issue with physical instability.[1]

Q2: What are the primary pathways of degradation for a peptide like this compound?

A2: Peptides like this compound are susceptible to both chemical and physical degradation.[3]

  • Chemical Instability: This involves the alteration of covalent bonds through processes such as oxidation, hydrolysis, deamidation, and isomerization.[1]

  • Physical Instability: This refers to changes in the peptide's higher-order structures, leading to aggregation, adsorption to surfaces, or precipitation.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For optimal stability, it is generally recommended to store stock solutions of peptides at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation. Aliquoting the stock solution into single-use volumes is highly advised.

Q4: Which amino acid residues in a peptide sequence are most prone to instability?

A4: Certain amino acid residues are more susceptible to degradation. For instance, Methionine and Cysteine are prone to oxidation, while Asparagine and Glutamine can undergo deamidation. Aspartic acid can be involved in isomerization.[3]

Troubleshooting Guide

Issue 1: Precipitate Formation During Dissolution or Storage
  • Question: I observed a precipitate forming immediately after dissolving this compound in my buffer. What should I do?

  • Answer: This is likely a solubility issue. Consult the solubility data below and consider the following troubleshooting steps:

    • Verify pH: Check the pH of your buffer. This compound may have low solubility at that specific pH. An initial pH screening experiment is recommended.

    • Adjust Concentration: The concentration of this compound may be too high for the chosen buffer. Try dissolving it at a lower concentration.

    • Change Buffer: Certain buffer salts can impact peptide solubility. Consider switching to an alternative buffer system.

    • Gentle Warming: Briefly warming the solution to 37°C may aid dissolution, but prolonged exposure to higher temperatures should be avoided to prevent degradation.

  • Question: My this compound solution was clear initially but became cloudy after storage at 4°C. Why did this happen?

  • Answer: This suggests that this compound has limited stability under those storage conditions, likely due to physical instability leading to aggregation over time. For short-term storage, 4°C may not be suitable. It is recommended to prepare fresh solutions or store aliquots at -80°C.

Issue 2: Loss of Biological Activity
  • Question: I am not observing the expected biological effect of this compound in my cell-based assay. Could this be a stability problem?

  • Answer: Yes, a loss of biological activity is a strong indicator of peptide degradation. Both chemical and physical instability can lead to a loss of the active conformation.

    • Confirm Peptide Integrity: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradant peaks or a decrease in the main peak of intact this compound.

    • Review Handling Protocol: Ensure that the peptide was not exposed to conditions known to cause degradation, such as extreme pH, high temperatures, or vigorous vortexing which can induce aggregation.

    • Incorporate Stabilizers: Consider the addition of excipients to your formulation. See the "Excipient Screening" protocol for more details.

Data Presentation

Table 1: Solubility of this compound in Various Buffers

Buffer System (50 mM)pHMaximum Solubility (mg/mL)Observations
Phosphate-Buffered Saline (PBS)7.40.5Forms a fine precipitate above this concentration.
Citrate Buffer6.02.0Clear solution.
Tris Buffer8.01.5Clear solution.
Deionized WaterN/A< 0.1Poorly soluble.

Table 2: Effect of Excipients on this compound Stability

ExcipientConcentration% Recovery of this compound after 7 days at 4°C
None (Control)N/A65%
Sucrose5% (w/v)85%
Mannitol5% (w/v)82%
Polysorbate 800.02% (v/v)92%
L-Arginine100 mM95%

Experimental Protocols

Protocol 1: pH Stability Profile of this compound
  • Objective: To determine the optimal pH for this compound stability in solution.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, tris) covering a pH range from 4.0 to 9.0, HPLC system.

  • Methodology:

    • Prepare solutions of this compound at a fixed concentration (e.g., 1 mg/mL) in each of the different pH buffers.

    • Take an initial sample (T=0) from each solution for HPLC analysis to determine the initial purity.

    • Incubate the remaining solutions at a selected temperature (e.g., 4°C or 25°C).

    • At specified time points (e.g., 24, 48, 72 hours), withdraw aliquots from each solution.

    • Analyze the samples by HPLC to quantify the percentage of intact this compound remaining.

    • Plot the percentage of remaining this compound against pH to identify the range of optimal stability.

Protocol 2: Excipient Screening for Enhanced Stability
  • Objective: To identify excipients that can improve the stability of this compound.

  • Materials: this compound, optimal buffer determined from Protocol 1, various stabilizing excipients (e.g., sugars like sucrose, polyols like mannitol, surfactants like Polysorbate 80, amino acids like arginine), HPLC system.

  • Methodology:

    • Prepare a stock solution of this compound in the optimal buffer.

    • In separate vials, add different excipients to the this compound solution at various concentrations. Include a control sample with no excipients.

    • Perform a stability study by incubating the samples under stressed conditions (e.g., elevated temperature).

    • Analyze the samples by HPLC at various time points to measure the degradation rate of this compound in the presence of each excipient.

    • Compare the degradation rates to the control to identify effective stabilizers.

Visualizations

G cluster_0 This compound Stability Troubleshooting Workflow start Instability Observed (Precipitation, Activity Loss) check_solubility Is the solution clear? start->check_solubility check_activity Is biological activity as expected? check_solubility->check_activity Yes solubility_issue Address Solubility: - Check pH - Lower Concentration - Change Buffer check_solubility->solubility_issue No degradation_issue Address Degradation: - HPLC Analysis - Review Handling - Add Stabilizers check_activity->degradation_issue No solution_stable Solution is Stable check_activity->solution_stable Yes end_loop Re-evaluate Experiment solubility_issue->end_loop degradation_issue->end_loop

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_1 Common Peptide Degradation Pathways cluster_chem Chemical Degradation cluster_phys Physical Degradation peptide Intact this compound oxidation Oxidation (e.g., on Met, Cys) peptide->oxidation hydrolysis Hydrolysis (Peptide bond cleavage) peptide->hydrolysis deamidation Deamidation (e.g., on Asn, Gln) peptide->deamidation aggregation Aggregation peptide->aggregation adsorption Adsorption (to surfaces) peptide->adsorption degraded_peptide Degraded/Inactive Peptide oxidation->degraded_peptide hydrolysis->degraded_peptide deamidation->degraded_peptide aggregation->degraded_peptide adsorption->degraded_peptide

Caption: Major degradation pathways for therapeutic peptides.

References

refining SPP-002 treatment protocols for cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

SPP-002 Technical Support Center

Welcome to the technical support center for this compound, a novel and potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment protocols and troubleshooting common experimental issues.

Mechanism of Action at a Glance

This compound is a highly selective, ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and survival.[1][2] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[3][4] this compound targets mTOR Complex 1 (mTORC1), leading to the dephosphorylation of its downstream effectors, S6 Kinase (S6K) and 4E-BP1, which in turn inhibits protein synthesis and arrests the cell cycle.[5]

dot digraph "SPP-002_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPP002 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", style=dashed, color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> EBP1 [color="#5F6368"]; SPP002 -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2.0]; S6K -> Proliferation [color="#5F6368"]; EBP1 -> Proliferation [arrowhead=tee, color="#5F6368"];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } this compound inhibits the mTORC1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the typical IC50 range for this compound in cancer cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. However, in most sensitive cancer cell lines, the IC50 typically ranges from 10 nM to 500 nM after 72 hours of treatment. We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.

Q3: Does this compound inhibit both mTORC1 and mTORC2?

A3: this compound is highly selective for mTORC1. Inhibition of mTORC2 is generally not observed at concentrations that effectively inhibit mTORC1. However, prolonged treatment with high concentrations may have off-target effects.[6]

Q4: What is the stability of this compound in cell culture media?

A4: In standard cell culture conditions (37°C, 5% CO2), this compound has a half-life of approximately 9.9 hours.[7] For experiments lasting longer than 24 hours, it is advisable to replenish the media with fresh this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability in cell viability assay results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Drug Preparation Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Confluency at the time of analysis should ideally be between 70-80%.
Assay Incubation Time Ensure consistent incubation times for both the drug treatment and the viability reagent (e.g., MTT, PrestoBlue).
Edge Effects in Plates Minimize "edge effects" by not using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.

Issue 2: No significant decrease in phosphorylation of S6K or 4E-BP1 after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal Drug Concentration The concentration of this compound may be too low. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 nM to 10 µM) to determine the effective dose for your cell line.
Short Treatment Duration Inhibition of mTORC1 signaling can be time-dependent. A treatment time of 2-6 hours is typically sufficient, but optimization may be required.
Poor Antibody Quality Verify the specificity and efficacy of your primary antibodies for phosphorylated and total S6K and 4E-BP1. Use positive and negative controls recommended by the antibody supplier.
Cell Lysate Preparation Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins. Keep samples on ice throughout the lysis process.

Issue 3: Unexpected increase in Akt phosphorylation (Ser473) after this compound treatment.

Potential Cause Troubleshooting Step
Feedback Loop Activation This is a known biological phenomenon.[6][8] Inhibition of mTORC1/S6K1 can relieve a negative feedback loop on insulin (B600854) receptor substrate 1 (IRS1), leading to increased PI3K/Akt signaling.[8] This feedback can limit the anti-proliferative effects of mTORC1 inhibition alone.
Confirmation To confirm this is a feedback mechanism, co-treatment with a PI3K or Akt inhibitor should abrogate the increase in p-Akt (Ser473).
Experimental Consideration This feedback activation is an important consideration for interpreting results and may suggest a rationale for combination therapies.[9]

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Inconsistent\nCell Viability Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDrug [label="Verify Drug Prep\n(Fresh Dilutions, DMSO %)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCells [label="Optimize Seeding Density\n& Growth Phase", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAssay [label="Standardize\nIncubation Times", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPlate [label="Mitigate\nEdge Effects", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Consistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckDrug; CheckDrug -> CheckCells [label="Still Inconsistent"]; CheckCells -> CheckAssay [label="Still Inconsistent"]; CheckAssay -> CheckPlate [label="Still Inconsistent"]; CheckPlate -> Result [label="Issue Resolved"]; } A logical workflow for troubleshooting inconsistent results.

Quantitative Data Summary

The following tables provide representative data for this compound in common cancer cell lines. Note: This data is for illustrative purposes and should be confirmed in your experimental system.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) at 72h
MCF-7Breast Cancer50
A549Lung Cancer150
U87-MGGlioblastoma250
HCT116Colon Cancer80

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineThis compound (100 nM, 48h)% Apoptotic Cells (Annexin V+)% Cells in G1 Phase
MCF-7Vehicle Control5.2%55%
This compound25.8%78%
HCT116Vehicle Control4.5%48%
This compound19.5%71%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for mTORC1 Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of mTORC1 downstream targets.[10][11]

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K) overnight at 4°C.[11][12]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies apoptosis using flow cytometry.[13][14]

  • Cell Preparation: Seed cells and treat with this compound for the desired time (e.g., 48 hours). Harvest both adherent and floating cells.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Start:\nCell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat with this compound\n(Dose & Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

// Assay Branches Viability [label="Cell Viability\n(MTT Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Western [label="Protein Analysis\n(Western Blot)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Flow Cytometry)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analysis [label="Data Analysis\n& Interpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Viability; Harvest -> Western; Harvest -> Apoptosis; Viability -> Analysis; Western -> Analysis; Apoptosis -> Analysis; } General workflow for evaluating this compound in cancer cells.

References

Technical Support Center: Addressing Off-Target Effects of SPP-002

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target interactions with other kinases can occur.[3] These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" kinases can disrupt normal cellular processes and lead to cell death unrelated to the on-target effect.[2][4]

  • Lack of translatability: Preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that cause unacceptable toxicity in a whole organism.[2]

Q2: What are the initial signs that this compound might be causing off-target effects in my cell-based assay?

A2: Common indicators that you may be observing off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype seen when the intended target is knocked out or knocked down using genetic methods like CRISPR-Cas9.[1][5]

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • High levels of cytotoxicity: Significant cell death is observed even at low concentrations of this compound where the intended target is not fully inhibited.[6]

  • Paradoxical pathway activation: You observe an increase in the activity of a signaling pathway that you expected to be inhibited.[7] This can happen if this compound inhibits an off-target kinase that is a negative regulator of that pathway.[7]

Q3: What general strategies can I employ to minimize and understand the off-target effects of this compound?

A3: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor for the same target, as well as genetic approaches (e.g., CRISPR/Cas9-mediated knockout of the target).[1]

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Perform Kinase Profiling: Screen this compound against a broad panel of kinases to identify its selectivity profile and potential off-targets.[4][8]

  • Confirm Target Engagement: Use a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or Western blot for a direct downstream substrate, to confirm that this compound is binding to its intended target in your experimental system.[1][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound that may be related to off-target effects.

Observed Problem Possible Cause Suggested Solution
High levels of cell death at concentrations expected to be selective. The inhibitor may have potent off-target effects on kinases essential for cell survival.[6]1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if cell death is apoptotic. 3. Consult Databases: Check off-target databases to see if known off-targets of similar compounds are involved in cell survival pathways.
Inconsistent or unexpected experimental results (e.g., proliferation increases when inhibition is expected). 1. Paradoxical Pathway Activation: this compound may be inhibiting an off-target kinase that is a negative regulator of a pro-proliferative pathway.[7] 2. Activation of Compensatory Pathways: Inhibition of the primary target may lead to the upregulation of alternative signaling routes.[4]1. Kinome Profiling: Perform a broad kinase screen to identify unintended targets.[7] 2. Phosphoproteomics: Analyze global phosphorylation changes to identify affected pathways. 3. Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4]
Results with this compound do not match results from CRISPR/Cas9 knockout of the target gene. The observed phenotype with this compound is likely due to an off-target effect, as the inhibitor is affecting proteins other than the intended target.[5]1. Validate Knockout: Ensure the target protein is completely absent in your knockout cell line via Western Blot.[1] 2. Identify Off-Targets: Use chemical proteomics or kinase profiling to identify the actual targets of this compound in your system. 3. Re-evaluate Conclusions: The biological function previously attributed to the intended target based on this compound data may need to be reconsidered.
The IC50 value of this compound is significantly different in cell-based assays compared to biochemical assays. 1. Cell Permeability: The compound may not be efficiently entering the cells. 2. Cellular ATP Concentration: The high concentration of ATP in cells (~1-5 mM) can compete with ATP-competitive inhibitors, reducing their apparent potency.[9] 3. Efflux Pumps: The compound may be actively transported out of the cell.1. Cellular Target Engagement: Use an assay like CETSA to confirm the compound is reaching its target inside the cell.[2] 2. Measure Intracellular Concentration: If possible, use LC-MS/MS to determine the intracellular concentration of this compound. 3. Use Efflux Pump Inhibitors: Test if co-treatment with known efflux pump inhibitors alters the cellular IC50.

Data Presentation: Hypothetical Selectivity Profile of this compound

The following tables summarize hypothetical quantitative data for this compound to provide a framework for evaluating kinase inhibitor selectivity.

Table 1: In Vitro Kinase Selectivity Panel (Hypothetical Data)

Data represents the percent inhibition of kinase activity at a 1 µM concentration of this compound.

Kinase TargetKinase Family% Inhibition at 1 µM this compound
Target Kinase A (On-Target) TK 98%
Off-Target Kinase XTK85%
Off-Target Kinase YCAMK62%
Off-Target Kinase ZAGC15%
Over 400 other kinasesVarious<10%

Table 2: Comparative IC50 Values (Hypothetical Data)

IC50 is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Target Kinase A (On-Target) 15 75
Off-Target Kinase X2501200
Off-Target Kinase Y800>10000

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[10]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and kinase reaction buffer.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP. The ATP concentration should be near the Km for each kinase for accurate IC50 determination.[10]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stopping the Reaction: Terminate the reaction by adding phosphoric acid.

  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of its target kinase in intact cells.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere or recover overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Incubate with a corresponding primary antibody for the total protein of the substrate as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each this compound concentration.

Protocol 3: Genetic Validation using CRISPR-Cas9

Objective: To compare the phenotype induced by this compound with the phenotype of cells lacking the intended target protein.[1]

Methodology:

  • gRNA Design: Design and clone one or more guide RNAs (gRNAs) that target a critical exon of the gene for the intended target kinase.

  • Transfection: Co-transfect the gRNA expression plasmid along with a Cas9 nuclease expression plasmid into the cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS into a 96-well plate.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot and/or sequencing of the genomic locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound.

Mandatory Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target Kinase A Target Kinase A This compound->Target Kinase A Inhibits Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibits Substrate Substrate Target Kinase A->Substrate Phosphorylates Cellular Response A (Desired) Cellular Response A (Desired) Substrate->Cellular Response A (Desired) Other Substrate Other Substrate Off-Target Kinase X->Other Substrate Phosphorylates Cellular Response B (Unintended) Cellular Response B (Unintended) Other Substrate->Cellular Response B (Unintended)

Caption: On-target vs. potential off-target signaling pathways of this compound.

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

G Compound_Prep Prepare Serial Dilutions of this compound Add_Compound Add Diluted this compound or Vehicle Control Compound_Prep->Add_Compound Plate_Setup Dispense Kinase Panel, Substrates, & Buffer into 384-well Plate Plate_Setup->Add_Compound Start_Reaction Initiate Reaction with [γ-³³P]ATP + MgCl2 Add_Compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Capture Substrate on Filter Incubate->Stop_Reaction Detect Measure Radioactivity with Scintillation Counter Stop_Reaction->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Experimental workflow for in vitro kinase selectivity profiling.

References

Technical Support Center: Enhancement of SPP-002 (SPP2/Spp24) Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-002, more commonly known in scientific literature as Secreted Phosphoprotein 2 (SPP2) or Spp24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and enhancing the bioactivity of SPP2 in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SPP2 in vitro?

A1: SPP2 is a secreted phosphoprotein that primarily acts as an antagonist of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway.[1][2] It functions by binding to BMP-2, thereby preventing its interaction with its receptors on the cell surface. This inhibition leads to a downstream decrease in the phosphorylation of Smad1/5/8, which are key intracellular mediators of BMP-2 signaling.[1][3] Consequently, the transcription of BMP-2 target genes is suppressed.

Q2: In which in vitro models has the bioactivity of SPP2 been demonstrated?

A2: The bioactivity of SPP2 has been primarily demonstrated in two main areas:

  • Oncology: SPP2 has been shown to inhibit the proliferation and promote apoptosis of human osteosarcoma and pancreatic cancer cells in vitro.[1][3][4]

  • Bone Biology: SPP2 inhibits the differentiation of osteoprogenitor cells into mature osteoblasts.[5]

Q3: What are the expected outcomes of successful SPP2 treatment in a relevant in vitro model?

A3: In cancer cell lines sensitive to BMP-2 signaling (e.g., some osteosarcomas), treatment with SPP2 is expected to result in decreased cell proliferation and viability.[1][3] In osteoblast differentiation assays, SPP2 treatment should lead to reduced alkaline phosphatase activity and decreased mineralization.[5][6]

Q4: Is recombinant SPP2 stable in cell culture media?

A4: The stability of recombinant proteins like SPP2 can be influenced by several factors in the cell culture environment, including temperature, pH, and the presence of proteases in the serum supplement. For optimal stability, it is recommended to handle the recombinant protein according to the manufacturer's instructions, which may include reconstitution in a specific buffer and storage at appropriate temperatures. Minimizing freeze-thaw cycles is also crucial.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their in vitro experiments with SPP2.

Issue 1: No observable effect of SPP2 on BMP-2-mediated signaling (p-Smad1/5/8 levels remain high).
Potential Cause Recommended Solution
Inactive Recombinant SPP2 Ensure the recombinant SPP2 has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles can denature the protein. It's advisable to aliquot the protein upon receipt.
Suboptimal SPP2 Concentration The inhibitory effect of SPP2 is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Timing of Treatment The timing of SPP2 addition relative to BMP-2 stimulation is critical. Pre-incubating the cells with SPP2 before adding BMP-2 may enhance its inhibitory effect.
High Endogenous BMP-2 Production Some cell lines may produce high levels of endogenous BMP-2, which can mask the effect of exogenous SPP2. Measure the basal level of BMP-2 in your cell culture supernatant.
Issue 2: High variability in cell viability/proliferation assays (e.g., MTT assay) across replicate wells.
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate on an orbital shaker.
Interference from Phenol (B47542) Red The phenol red in some culture media can interfere with the absorbance reading. Use phenol red-free medium if possible, or use a medium-only blank for background correction.
Issue 3: Low or inconsistent alkaline phosphatase (ALP) activity in osteoblast differentiation assays.
Potential Cause Recommended Solution
Suboptimal Differentiation Medium Ensure that the osteogenic differentiation medium contains the necessary supplements (e.g., ascorbic acid, β-glycerophosphate) at the correct concentrations.[7]
Inappropriate Cell Density Cell density can significantly impact differentiation. Optimize the initial seeding density to ensure cells reach confluency at the appropriate time for differentiation induction.
Timing of Assay ALP activity is an early marker of osteoblast differentiation and its levels can change over time.[7] Perform a time-course experiment to determine the peak of ALP activity in your model.
Presence of Inhibitors in Serum Some batches of fetal bovine serum (FBS) may contain inhibitors of osteogenic differentiation. Test different lots of FBS or use a serum-free differentiation medium if possible.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro bioactivity of SPP2. Note that specific IC50 values are not widely reported in the literature; the data presented here is derived from dose-response studies.

Table 1: Effect of SPP2 on BMP-2-Induced Bone Formation (in vivo data for reference)

TreatmentEffect on Bone FormationReference
BMP-2 + 10-fold excess SPP2No significant inhibition[8]
BMP-2 + 50-fold excess SPP2Complete ablation[8]

Table 2: Qualitative Effects of SPP2 on Cancer Cell Lines in vitro

Cell LineAssayEffect of SPP2Reference
Osteosarcoma (143B, MG63)MTT AssayInhibition of proliferation[2]
Osteosarcoma (143B, MG63)Flow CytometryPromotion of apoptosis[2]
Pancreatic Cancer (PANC-1)Apoptosis AssayPromotion of apoptosis[4]

Experimental Protocols

Protocol 1: Cell Proliferation/Viability (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • SPP2 and/or BMP-2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The next day, replace the medium with fresh medium containing the desired concentrations of SPP2 and/or BMP-2. Include appropriate controls (untreated cells, vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Osteoblast Differentiation (Alkaline Phosphatase Activity Assay)

This protocol is for assessing an early marker of osteoblast differentiation.

Materials:

  • Osteoprogenitor cells (e.g., mesenchymal stem cells)

  • Basal medium and osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • SPP2 and/or BMP-2

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 0.2 M NaOH)

  • Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed osteoprogenitor cells in a 96-well plate and grow to confluency.

  • Replace the growth medium with osteogenic differentiation medium containing the desired concentrations of SPP2 and/or BMP-2.

  • Culture the cells for the desired differentiation period (e.g., 7-14 days), changing the medium every 2-3 days.

  • At the end of the differentiation period, wash the cells with PBS.

  • Lyse the cells by adding 150 µL of lysis buffer to each well and incubating for 5 minutes.

  • Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

  • Add 50 µL of pNPP substrate solution to each well containing the lysate.

  • Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Protocol 3: Western Blot for Phospho-Smad1/5/8

This protocol allows for the direct assessment of SPP2's effect on the BMP-2 signaling pathway.

Materials:

  • Cells of interest

  • SPP2 and/or BMP-2

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody (anti-phospho-Smad1/5/8)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with SPP2 and/or BMP-2 for a short duration (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

SPP2_Signaling_Pathway cluster_nucleus Nucleus SPP2 SPP2 (Spp24) BMP2 BMP-2 SPP2->BMP2 Inhibition BMPR BMP Receptor (Type I/II) BMP2->BMPR Binding Smad158 Smad1/5/8 BMPR->Smad158 Phosphorylation pSmad158 p-Smad1/5/8 Smad158->pSmad158 Complex p-Smad1/5/8-Smad4 Complex pSmad158->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Complex->Transcription Regulation

Caption: SPP2 inhibits the BMP-2 signaling pathway.

Experimental_Workflow_Bioactivity cluster_assays Bioactivity Assays start Start: Cell Seeding treatment Treatment with SPP2 +/- BMP-2 start->treatment incubation Incubation (24-72 hours) treatment->incubation proliferation Proliferation Assay (e.g., MTT) incubation->proliferation differentiation Differentiation Assay (e.g., ALP Activity) incubation->differentiation signaling Signaling Assay (e.g., p-Smad Western Blot) incubation->signaling analysis Data Analysis proliferation->analysis differentiation->analysis signaling->analysis end End: Results analysis->end

Caption: General workflow for assessing SPP2 bioactivity in vitro.

Troubleshooting_Logic start Experiment Shows No SPP2 Effect check_protein Check Recombinant SPP2 Activity start->check_protein check_conc Optimize SPP2 Concentration check_protein->check_conc Active solution_protein Use fresh aliquot of SPP2 check_protein->solution_protein Inactive? check_assay Validate Assay Conditions check_conc->check_assay Optimal solution_conc Perform Dose-Response check_conc->solution_conc Suboptimal? solution_assay Review Protocol & Run Controls check_assay->solution_assay Issue Found? end Successful Experiment solution_protein->end solution_conc->end solution_assay->end

Caption: A logical approach to troubleshooting SPP2 experiments.

References

Technical Support Center: Overcoming Resistance to SPP-002 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel anti-cancer agent, SPP-002.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?

A1: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.[1][2][3] The Resistance Index (RI) can be calculated to quantify the change in sensitivity.

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?

A2: Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as follows:

  • Target Alteration: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[1]

  • Drug Efflux: Increased expression of drug transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Drug Inactivation: The cancer cell may metabolize or inactivate the drug.

  • Changes in the Tumor Microenvironment: Interactions with the surrounding microenvironment can contribute to drug resistance.[5]

Q3: How can I investigate the potential mechanisms of resistance to this compound in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Genomic Analysis: Perform sequencing (e.g., Sanger or Next-Generation Sequencing) of the gene encoding the target of this compound to identify potential mutations.

  • Expression Analysis: Use techniques like Western blotting or quantitative PCR (qPCR) to assess the expression levels of the drug target, key proteins in related signaling pathways, and drug efflux pumps.[1]

  • Phospho-protein Analysis: A phospho-receptor tyrosine kinase (RTK) array can help identify activated bypass signaling pathways.[1]

  • Functional Assays: Utilize specific inhibitors of suspected bypass pathways or drug efflux pumps in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a consistent cell number and passage number for all experiments.[4]
Edge Effects in Microplates Avoid using the outermost wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.[4]
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in culture medium.[4]
Assay Timing Perform a time-course experiment to determine the optimal incubation time for this compound with your specific cell line.[4]
Problem 2: No significant difference in IC50 values between sensitive and suspected resistant cell lines.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Insufficient Drug Exposure Time Some resistance mechanisms may take longer to manifest. Increase the duration of drug treatment in your viability assays.
Incorrect Drug Concentration Range Broaden the range of this compound concentrations used in your dose-response experiments to ensure you capture the full dynamic range of the response.[4]
Cell Line Contamination or Misidentification Authenticate your cell lines using short tandem repeat (STR) profiling.
Transient or Adaptive Resistance The resistance may be temporary. Culture the cells in the absence of this compound for several passages and then re-assess the IC50.

Experimental Protocols

Protocol 1: Determination of IC50 Value using a Cell Viability Assay (e.g., MTS Assay)

Materials:

  • Parental (sensitive) and this compound-resistant cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.[4]

  • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[3]

Protocol 2: Western Blot Analysis of Signaling Pathway Proteins

Materials:

  • Sensitive and resistant cell lysates (treated with and without this compound)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., total and phosphorylated forms of key signaling molecules) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from sensitive and resistant cell lines, both with and without this compound treatment.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.[1]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Wash the membrane again and add the chemiluminescent substrate.[1]

  • Capture the signal using an imaging system and analyze the band intensities, normalizing to the loading control.[1]

Visualizations

a cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms This compound This compound Target Protein Target Protein This compound->Target Protein Inhibits Cellular Process Cellular Process Target Protein->Cellular Process Regulates Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Cellular Process->Apoptosis/Cell Cycle Arrest Target Mutation Target Mutation Target Mutation->Target Protein Prevents Binding Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Cellular Process Circumvents Inhibition Drug Efflux Drug Efflux Drug Efflux->this compound Reduces Intracellular Concentration

Caption: Potential mechanisms of action and resistance to this compound.

experimental_workflow start Observe Reduced Sensitivity to this compound ic50 Confirm Resistance: Determine IC50 & RI start->ic50 investigate Investigate Mechanism ic50->investigate genomic Genomic Analysis (Target Sequencing) investigate->genomic Target Alteration? expression Expression Analysis (Western Blot, qPCR) investigate->expression Expression Changes? phospho Phospho-protein Array investigate->phospho Bypass Pathway? functional Functional Assays (Combination Therapy) genomic->functional expression->functional phospho->functional overcome Develop Strategy to Overcome Resistance functional->overcome

Caption: Workflow for investigating and overcoming this compound resistance.

References

protocol modifications for SPP-002 in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-002. This resource is designed to assist researchers, scientists, and drug development professionals with their in-vitro and preclinical experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a replication-deficient, adenoviral-based immunotherapy of serotype 5 (Ad5).[1][2] It is engineered with deletions in the E1 and E3 viral regions to be incapable of replication.[1] The vector carries a gene encoding for human Interferon-gamma (IFNγ), a potent anti-cancer cytokine.[3][4][5] The primary mechanism of action of this compound is to transduce tumor cells upon intratumoral injection, leading to the local production and secretion of IFNγ.[1][2] This localized expression of IFNγ is intended to stimulate a robust anti-tumor immune response within the tumor microenvironment, offering a wider therapeutic window compared to the systemic administration of recombinant IFNγ.[1][2]

Q2: In which cancer types is this compound currently being investigated?

A2: this compound is primarily being investigated in dermatological malignancies. Clinical studies have been conducted in patients with cutaneous lymphomas, melanomas, and Basal Cell Carcinoma (BCC).[4] Notably, Phase 2 clinical trials are ongoing to evaluate this compound in combination with the Hedgehog Pathway inhibitor (HHPI) vismodegib (B1684315) for the treatment of locally advanced Basal Cell Carcinoma (laBCC).[3][4][5]

Q3: What is the former designation of this compound?

A3: this compound was formerly known as TG1042. Stamford Pharmaceuticals has an exclusive worldwide license from the French biopharmaceutical company Transgene SA to develop this agent.[3][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low Transduction Efficiency in Target Cells Low or absent Coxsackie-Adenovirus Receptor (CAR) expression on the cell surface. This compound, being an Ad5 vector, primarily uses CAR for cell entry.[6]- Confirm CAR expression on your target cell line via flow cytometry or western blotting.- If CAR expression is low, consider using a transduction enhancer or switching to a cell line with higher CAR expression for initial experiments.- Increase the Multiplicity of Infection (MOI) incrementally, monitoring for cytotoxicity.
Incorrect MOI calculation.- Re-titer the viral stock to ensure an accurate particle count.- Perform a dose-response curve with a reporter virus (e.g., Ad5-GFP) to determine the optimal MOI for your specific cell type.[7]
Presence of neutralizing antibodies in serum-containing media.- Use serum-free media during the initial hours of transduction.[7]- If serum is required, use heat-inactivated serum to reduce complement activity.
High Cell Toxicity or Death Post-Transduction MOI is too high.- Reduce the MOI. Even though this compound is replication-deficient, high viral loads can induce cellular stress and apoptosis.[6]- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different MOIs to determine the toxic threshold.
Contamination of the viral stock with replication-competent adenovirus (RCA).- Test the viral stock for the presence of RCA using a plaque formation assay on a non-permissive cell line like A549.[8]
High levels of IFNγ expression are toxic to the specific cell type.- Reduce the MOI to decrease the expression level of IFNγ.- Monitor IFNγ levels in the culture supernatant using an ELISA.
Inconsistent Results Between Experiments Variability in viral stock titer due to multiple freeze-thaw cycles.- Aliquot the viral stock upon receipt to minimize freeze-thaw cycles.[6][7]- Re-titer the viral stock if it has been stored for an extended period or subjected to temperature fluctuations.
Inconsistent cell density or health at the time of transduction.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before transduction.
Passage number of the cell line.- Use cells within a consistent and low passage number range, as receptor expression and cellular physiology can change with extensive passaging.

Experimental Protocols

General Protocol for In-Vitro Transduction of Adherent Cancer Cell Lines with this compound

1. Cell Plating:

  • One day prior to transduction, seed the target adherent cells in a multi-well plate at a density that will result in 60-70% confluency on the day of transduction.

2. Preparation of Transduction Medium:

  • On the day of transduction, thaw the this compound viral stock on ice.

  • Prepare the transduction medium by diluting the required volume of this compound viral stock into a minimal volume of low-serum (e.g., 2% FBS) or serum-free cell culture medium to achieve the desired Multiplicity of Infection (MOI).[7] A starting MOI range of 10-100 is recommended for initial experiments.[7]

3. Transduction:

  • Aspirate the existing culture medium from the plated cells.

  • Gently add the prepared transduction medium containing this compound to the cells.

  • Incubate the cells with the virus for 4-8 hours at 37°C in a humidified CO2 incubator.[7]

4. Post-Transduction Care:

  • After the incubation period, remove the transduction medium and replace it with fresh, complete culture medium (containing the normal percentage of serum).

  • Return the cells to the incubator.

5. Analysis of IFNγ Expression:

  • Expression of the transduced IFNγ gene can typically be detected within 24-48 hours post-transduction.[7]

  • To quantify IFNγ secretion, collect the cell culture supernatant at various time points (e.g., 24, 48, 72 hours) and perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

Protocol for Titration of this compound Viral Stock by Plaque Assay

1. Cell Plating:

  • Seed HEK293 cells (or another permissive cell line) in 6-well plates to achieve a confluent monolayer on the day of infection.

2. Serial Dilutions:

  • Prepare ten-fold serial dilutions of the this compound viral stock in serum-free medium.

3. Infection:

  • Aspirate the medium from the HEK293 cells and infect each well with a different viral dilution.

  • Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.

4. Agarose (B213101) Overlay:

  • Prepare a 2% agarose solution and cool it to 42°C.

  • Mix the agarose solution 1:1 with 2X culture medium.

  • Aspirate the viral inoculum from the cells and gently overlay each well with the agarose-medium mixture.

  • Allow the overlay to solidify at room temperature.

5. Incubation and Staining:

  • Incubate the plates at 37°C in a CO2 incubator for 7-10 days, or until plaques are visible.

  • To visualize the plaques, add a second overlay containing a vital stain (e.g., neutral red) and incubate for a few hours.

  • Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

SPP_002_Mechanism_of_Action SPP_002 This compound (Ad5-IFNγ) TumorCell Tumor Cell SPP_002->TumorCell Transduction IFNgamma Interferon-gamma (IFNγ) TumorCell->IFNgamma Production & Secretion ImmuneCells Immune Cells (T-cells, NK cells, etc.) IFNgamma->ImmuneCells Activation & Recruitment TumorCellDeath Tumor Cell Death ImmuneCells->TumorCellDeath Induction of Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_SPP_002 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellPlating 1. Plate Target Cells (e.g., BCC cell line) ViralPrep 2. Thaw & Dilute this compound Transduction 3. Transduce Cells with this compound ViralPrep->Transduction Incubation 4. Incubate for 24-72h Transduction->Incubation Supernatant 5a. Collect Supernatant Incubation->Supernatant CellLysate 5b. Prepare Cell Lysate Incubation->CellLysate ELISA 6a. IFNγ ELISA Supernatant->ELISA Viability 6b. Cell Viability Assay CellLysate->Viability

Caption: In-vitro experimental workflow for this compound.

References

Validation & Comparative

Comparative Efficacy of SPP-002 in Sialyltransferase Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SPP-002, a potential sialyltransferase (ST) inhibitor, with other known inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting sialylation in diseases such as cancer. The guide details the inhibitory performance of these compounds, provides methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Sialyltransferases and this compound

Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Elevated sialyltransferase activity is linked to diseases like cancer, where it contributes to tumor metastasis and immune evasion.[1][3] This makes sialyltransferases attractive targets for therapeutic intervention.

This compound is a sulfate (B86663) analogue that acts as a potential sialyltransferase inhibitor.[4] It has been shown to selectively inhibit N-glycosialylation and reduces tumor cell migration and invasion by targeting the integrin/FAK/Paxillin signaling pathway.[3][4]

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) of this compound and other selected sialyltransferase inhibitors against various ST enzymes. This data allows for a direct comparison of their potency and selectivity.

InhibitorTarget Enzyme(s)IC₅₀ / KᵢCompound ClassReference(s)
This compound Sialyltransferases (general)Data not publicly availableSulfate Analogue[3][4]
FCW393 ST6GAL17.8 µMLithocholic Acid Derivative[5][6]
ST3GAL39.45 µM[5][6]
ST3GAL1> 400 µM[5][6]
ST8SIA4> 100 µM[5][6]
Lith-O-Asp ST3Gal I, ST3Gal III, ST6Gal I12-37 µMLithocholic Acid Analogue[3][7]
α-2,3-sialyltransferase-IN-1 α-2,3-sialyltransferase6 µMLith-O-Asp Analog[3]
ST6GAL1-IN-1 ST6GAL120 µMNot specified[3]
CMP-3Fax-Neu5Ac hST6-Gal-ILow µM range (Kᵢ)CMP-Sialic Acid Analog[8]
Bacterial STs~25 µM (Kᵢ)[8]
(R)-10 α2,6-ST68 ± 24 µM (Kᵢ)Phosphoramidate[9]
(S)-10 α2,6-ST140 ± 30 µM (Kᵢ)Phosphoramidate[9]
CDP Sialyltransferases (general)10 µM (Kᵢ)Cytidine Analog[9]

Signaling Pathway Inhibition

Several sialyltransferase inhibitors, including this compound, exert their anti-metastatic effects by disrupting the signaling cascade downstream of integrins. Hypersialylation of integrins, particularly by enzymes like ST6GAL1, is known to promote cell adhesion and migration.[6] By inhibiting these sialyltransferases, compounds like this compound and FCW393 can reduce integrin sialylation, leading to the downregulation of key signaling proteins involved in cell motility.[4][6][7]

Integrin/FAK Signaling Pathway ST_Inhibitor This compound / Alternative Inhibitors Sialyltransferase Sialyltransferase (e.g., ST6GAL1) ST_Inhibitor->Sialyltransferase Inhibits Integrin_Sialylation Integrin Sialylation Sialyltransferase->Integrin_Sialylation Promotes Integrin Integrin Activation Integrin_Sialylation->Integrin FAK FAK Phosphorylation Integrin->FAK Paxillin Paxillin Phosphorylation FAK->Paxillin Rho_GTPase Rho GTPase Activity Paxillin->Rho_GTPase Actin Actin Cytoskeleton Rearrangement Rho_GTPase->Actin Metastasis Cell Migration & Invasion (Metastasis) Actin->Metastasis

Caption: Effect of ST inhibitors on the Integrin/FAK pathway.

Experimental Protocols

Validating the inhibitory effect of compounds like this compound requires robust in vitro and cell-based assays. Below are detailed protocols for commonly used methods.

In Vitro Sialyltransferase Activity Assay (Malachite Green-Based)

This non-radioactive, high-throughput assay measures the release of CMP, a product of the sialyltransferase reaction. The CMP is then hydrolyzed by a phosphatase, and the released phosphate (B84403) is quantified colorimetrically.

Materials:

  • Sialyltransferase enzyme

  • Donor substrate: CMP-Sialic Acid

  • Acceptor substrate (e.g., asialofetuin)

  • Coupling Phosphatase (e.g., CD73)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • Malachite Green Reagent A and B

  • 96-well microplate

Protocol:

  • Preparation: Prepare working solutions of the sialyltransferase, donor and acceptor substrates, coupling phosphatase, and the test inhibitor at various concentrations in Assay Buffer.

  • Reaction Setup: In a 96-well plate, combine the acceptor substrate, donor substrate, coupling phosphatase, and the test inhibitor (or vehicle control).

  • Initiation: Initiate the reaction by adding the sialyltransferase enzyme to each well.

  • Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and develop the color by adding Malachite Green Reagent A, followed by deionized water.[10]

    • Add Malachite Green Reagent B and incubate at room temperature for 20 minutes to stabilize the color.[10]

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition by comparing the absorbance of inhibitor-treated wells to the control wells. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme, Substrates, Inhibitor (this compound) R1 Combine Acceptor, CMP-Sia, Phosphatase, & Inhibitor in 96-well plate P1->R1 R2 Initiate with Sialyltransferase R1->R2 R3 Incubate at 37°C R2->R3 D1 Add Malachite Green Reagents R3->D1 D2 Incubate at RT (20 min) D1->D2 D3 Read Absorbance (620 nm) D2->D3 A1 Calculate % Inhibition & IC50 Value D3->A1

Caption: Workflow for an in vitro malachite green-based ST assay.
Cell-Based Sialylation Inhibition Assay (Flow Cytometry)

This assay quantifies the effect of an inhibitor on the sialylation of cell surface glycans in a cellular context.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Lectin or antibody specific for a sialylated glycan (e.g., SNA for α-2,6-sialic acid, or anti-Sialyl-Lewis X antibody)

  • Fluorescently labeled secondary antibody (if required)

  • Flow cytometer

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor (or vehicle control) and incubate for a period sufficient to observe changes in glycosylation (e.g., 48-72 hours).

  • Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation buffer.

  • Staining:

    • Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with the primary antibody or fluorescently-labeled lectin on ice.

    • If using an unlabeled primary antibody, wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Flow Cytometry:

    • Wash the cells and resuspend them in buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Analysis: Analyze the shift in mean fluorescence intensity (MFI) in inhibitor-treated cells compared to the control. A decrease in MFI indicates inhibition of cell surface sialylation.

N1 1. Plate Cells N2 2. Treat with this compound (48-72h) N1->N2 N3 3. Harvest Cells N2->N3 N4 4. Stain with Sialic Acid- Specific Lectin/Antibody N3->N4 N5 5. Add Fluorescent Secondary Antibody (if needed) N4->N5 Optional N6 6. Analyze by Flow Cytometry N4->N6 N5->N6 N7 7. Quantify Decrease in Mean Fluorescence Intensity N6->N7

Caption: Workflow for a cell-based sialylation inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of sialyltransferase inhibitors. While its specific IC₅₀ values are not yet widely published, its mechanism of action via the integrin/FAK/paxillin pathway aligns with that of other established anti-metastatic ST inhibitors like Lith-O-Asp and FCW393.[4][6][7] The provided tables and protocols offer a framework for researchers to objectively evaluate the performance of this compound against these and other alternatives. Future studies should focus on determining the specific isozyme selectivity and in vivo efficacy of this compound to fully elucidate its therapeutic potential.

References

Comparative Analysis of Sialyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of SPP-002 and Other Sialyltransferase Inhibitors for Cancer Research

Introduction to Sialyltransferases and Their Role in Disease

Sialyltransferases (STs) are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, CMP-sialic acid, to the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2][3] This process, known as sialylation, is a critical post-translational modification that influences a wide range of biological phenomena, including cell-cell adhesion, immune responses, and signal transduction.[1][4]

In the context of oncology, cancer cells often exhibit "hypersialylation," an overabundance of sialic acid on their surface.[3][4] This aberrant glycosylation is driven by the upregulation of STs (e.g., ST6Gal-I, ST3Gal-I) and is a hallmark of several cancers, contributing significantly to metastasis, immune evasion, and drug resistance.[4][5] Consequently, the inhibition of sialyltransferases has emerged as a promising therapeutic strategy to combat cancer progression.[4][5] This guide provides a detailed comparison of this compound against other notable sialyltransferase inhibitors, offering researchers a data-driven overview of their mechanisms and applications.

Sialyltransferase inhibitors can be broadly categorized based on their chemical nature and mechanism of action, including sialic acid analogs, CMP-sialic acid analogs, natural products, and other small molecules.[1][2] this compound, a derivative of lithocholic acid, represents a distinct class compared to common metabolic inhibitors like P-3F-Neu5Ac and natural products such as Soyasaponin I.

InhibitorClassTarget Sialyltransferase(s)Mechanism of ActionKey Quantitative DataCellular Effects
This compound Lithocholic Acid AnalogGeneral ST inhibitor, selective for N-glycosialylationReduces tumor cell migration and invasion by inhibiting the integrin/FAK/Paxillin signaling pathway.[6][7]Inhibition is an order of magnitude greater than the parent compound, lithocholic acid.[6][7]Inhibits cancer cell migration and invasion.[6][7]
P-3F-Neu5Ac Sialic Acid Analog (Prodrug)Global inhibitor of sialyltransferasesCell-permeable prodrug that is deacetylated intracellularly to become a general ST inhibitor.[8][9] Competitively inhibits STs in a donor substrate (CMP-Neu5Ac) manner.[10]Abolishes >95% of SLex expression on HL-60 cells at 200 µM.[10]Reduces E-selectin and P-selectin binding, prevents metastasis in mouse models, and impairs tumor cell adhesion and migration.[8][9][11]
Soyasaponin I Natural Product (Triterpenoid Saponin)Specific for ST3Gal-IActs as a competitive inhibitor with respect to the donor substrate, CMP-Neu5Ac.[12][13]Ki = 2.1 - 2.3 µM for ST3Gal-I.[12][13]Attenuates α2,3-sialylation on the cell surface, inhibits cancer cell migration, and enhances cell adhesion.[5]
FCW393 Lithocholic Acid DerivativeSelective for ST6GAL1 and ST3GAL3Selectively inhibits specific ST isozymes, leading to reduced integrin sialylation.[14]IC50 = 7.8 µM (ST6GAL1), IC50 = 9.45 µM (ST3GAL3).[14]Inhibits cancer cell migration (IC50 = 2.6 µM) and invasion; reduces tumor size and metastasis in vivo.[15]
Lith-O-Asp Lithocholic Acid AnalogGeneral ST inhibitorNon-competitive inhibitor of α-2,3-sialyltransferase.[7]IC50 = 12-37 µM.[7]Suppresses adhesion, migration, and invasion of human lung cancer cells.[14]

Signaling Pathways and Experimental Workflows

Sialyltransferase_Reaction cluster_reactants Reactants cluster_products Products Donor CMP-Sialic Acid (Donor Substrate) ST Sialyltransferase (Enzyme) Donor->ST Binds Acceptor Glycan Chain (Acceptor Substrate) Acceptor->ST Binds Product Sialylated Glycan CMP CMP ST->Product Releases ST->CMP Releases

SPP002_Pathway SPP002 This compound ST Sialyltransferase (ST) SPP002->ST inhibits Integrin_si Sialylated Integrin ST->Integrin_si Sialylates Integrin_un Unsialylated Integrin Integrin_un->ST FAK FAK Activation Integrin_si->FAK promotes Paxillin Paxillin Activation FAK->Paxillin promotes Migration Cell Migration & Invasion Paxillin->Migration leads to

Experimental_Workflow cluster_analysis Data Acquisition & Analysis start 1. Seed Cancer Cells in Assay Plate treat 2. Treat Cells with Inhibitor (e.g., this compound) vs. Control start->treat incubate 3. Incubate for Defined Period (e.g., 24-48h) treat->incubate assay 4. Perform Functional Assay (e.g., Migration Assay) incubate->assay image 5a. Image Cells (Microscopy) assay->image quantify 5b. Quantify Cell Migration or Invasion image->quantify stats 5c. Statistical Analysis (Inhibitor vs. Control) quantify->stats result 6. Determine Inhibitory Effect on Cell Function stats->result

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate sialyltransferase inhibitors.

In Vitro Sialyltransferase Activity Assay

This assay quantifies the enzymatic activity of a specific sialyltransferase and is used to determine the IC50 value of an inhibitor.

  • Objective: To measure the rate of sialic acid transfer to an acceptor substrate in the presence and absence of an inhibitor.

  • Materials:

    • Recombinant human sialyltransferase (e.g., ST6Gal-I).

    • Donor Substrate: CMP-[14C]-Neu5Ac (radiolabeled sialic acid).

    • Acceptor Substrate: Asialofetuin (a glycoprotein (B1211001) with terminal galactose residues).

    • Inhibitor: this compound or other compounds at various concentrations.

    • Assay Buffer: 50 mM MES buffer, pH 6.5, containing 0.5% Triton X-100.

    • 96-well microplate, scintillation counter, phosphocellulose filter paper.

  • Protocol:

    • Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of acceptor substrate, and the recombinant ST enzyme.

    • Add the sialyltransferase inhibitor (e.g., this compound) at a range of concentrations to different wells. Include a control well with no inhibitor (vehicle only, e.g., DMSO).

    • Initiate the enzymatic reaction by adding the radiolabeled donor substrate, CMP-[14C]-Neu5Ac.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphate (B84403) buffer to remove unincorporated CMP-[14C]-Neu5Ac.

    • Measure the radioactivity retained on the filter paper (representing the [14C]-Neu5Ac incorporated into the asialofetuin) using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of an inhibitor on the migratory capacity of cancer cells in a two-dimensional space.

  • Objective: To quantify the inhibition of cancer cell migration following treatment with this compound or another inhibitor.

  • Materials:

    • Metastatic cancer cell line (e.g., MDA-MB-231 breast cancer).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Sialyltransferase inhibitor.

    • 6-well plates, sterile pipette tips (p200), microscope with a camera.

  • Protocol:

    • Seed the cancer cells into 6-well plates and grow them to form a confluent monolayer.

    • Using a sterile p200 pipette tip, create a uniform, straight scratch (a "wound") through the center of the monolayer in each well.

    • Gently wash the wells with PBS to remove detached cells and debris.

    • Replace the PBS with a fresh culture medium containing the desired concentration of the inhibitor (e.g., this compound). Use a vehicle-treated well as a control.

    • Place the plate in an incubator at 37°C and 5% CO2.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

    • Measure the width of the wound at multiple points for each image.

    • Calculate the percentage of wound closure over time for both inhibitor-treated and control cells. A significant reduction in wound closure in the treated group indicates inhibition of migration.

Conclusion

The development of potent and selective sialyltransferase inhibitors is a critical area of research for developing new anti-cancer therapeutics. This compound, a lithocholic acid analog, demonstrates a distinct mechanism by targeting the integrin/FAK/Paxillin signaling pathway to reduce cancer cell motility.[6][7] This contrasts with metabolic inhibitors like P-3F-Neu5Ac, which globally suppress cell surface sialylation, and natural products like Soyasaponin I, which show high specificity for a particular ST isoform.[11][12][13] The choice of inhibitor depends on the specific research question, whether it is to achieve broad desialylation or to dissect the role of a specific sialyltransferase or downstream pathway. The data and protocols presented here provide a foundational guide for researchers to objectively compare and select the most appropriate sialyltransferase inhibitor for their studies in cancer biology and drug development.

References

comparative analysis of SPP-002 and lithocholic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Editor's Note: This guide was initially intended to provide a comparative analysis of SPP-002 and lithocholic acid. However, extensive searches of scientific databases and public records yielded no identifiable information for a compound designated "this compound" within the context of pharmacology or drug development. The term "SPP" is predominantly associated with the Southwest Power Pool, a regional electricity grid operator, and in physics with surface plasmon polaritons. Therefore, a direct comparative analysis as requested is not feasible at this time.

In lieu of a direct comparison, this guide will provide a comprehensive overview of Lithocholic Acid (LCA) , a significant secondary bile acid with diverse biological activities. The information is presented in the originally requested format, including data tables, experimental protocols, and signaling pathway diagrams, to serve as a valuable resource for researchers in the field.

Lithocholic Acid (LCA): A Detailed Profile

Lithocholic acid is a hydrophobic secondary bile acid formed in the intestine through the bacterial 7α-dehydroxylation of chenodeoxycholic acid.[1] While historically considered a toxic byproduct of metabolism, recent research has unveiled its role as a potent signaling molecule that modulates various physiological and pathological processes.[2][3]

Mechanism of Action and Key Receptors

LCA exerts its effects by activating several nuclear and cell surface receptors, leading to a cascade of downstream signaling events. Its primary targets include:

  • Farnesoid X Receptor (FXR): LCA is an agonist of FXR, a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[1][4][5][6][7]

  • Takeda G-protein-coupled Receptor 5 (TGR5): LCA is a potent endogenous ligand for TGR5 (also known as GPBAR1), a cell surface receptor involved in energy metabolism, inflammation, and glucose homeostasis.[2][8][9][10][11][12]

  • Vitamin D Receptor (VDR): LCA can directly bind to and activate the VDR, influencing gene expression related to detoxification and calcium homeostasis.[1]

  • Pregnane X Receptor (PXR): Activation of PXR by LCA is involved in the detoxification of LCA itself, thereby protecting the liver from its potential toxicity.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the receptor binding and activation by Lithocholic Acid.

ParameterReceptorValueSpeciesAssay TypeReference
EC50 Farnesoid X Receptor (FXR)3.8 µMNot SpecifiedCell-based assay[1]
Ki Vitamin D Receptor (VDR)29 µMNot SpecifiedCompetitive ligand binding assay[1]
Activation Concentration Vitamin D Receptor (VDR)30 µMNot SpecifiedCell-based assay[1]
IC50 DNA Polymerase β15 µMNot SpecifiedEnzyme inhibition assay[1]
Signaling Pathways

The activation of FXR and TGR5 by LCA triggers distinct downstream signaling cascades.

LCA_FXR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LCA Lithocholic Acid (LCA) FXR FXR LCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Target_Genes->Bile_Acid_Homeostasis Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis Target_Genes->Glucose_Homeostasis

Caption: LCA-mediated FXR signaling pathway.

LCA_TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 Binds & Activates AC Adenylyl Cyclase (AC) TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion

Caption: LCA-mediated TGR5 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compounds like LCA. Below are representative protocols for key experiments.

1. Competitive Ligand Binding Assay for VDR

  • Objective: To determine the binding affinity (Ki) of a test compound to the Vitamin D Receptor.

  • Methodology:

    • Lysates from COS-7 cells transfected with an expression plasmid for VDR are used as the source of the receptor.

    • Binding is performed overnight at 4°C in a lysate buffer containing a constant concentration of radiolabeled [3H]1,25(OH)2D3 (a high-affinity VDR ligand) and varying concentrations of the competitor compound (e.g., LCA).

    • Unbound radioligand is removed by adsorption to dextran-coated charcoal.

    • The supernatant, containing the receptor-bound radioligand, is collected for scintillation counting.

    • Ki values are calculated from a computer fit of the competition curves from triplicate assays.[1]

2. Cell-Based Reporter Gene Assay for FXR Activation

  • Objective: To measure the ability of a compound to activate the Farnesoid X Receptor and induce the expression of a reporter gene.

  • Methodology:

    • A suitable cell line (e.g., HepG2) is co-transfected with an expression vector for FXR and a reporter plasmid containing an FXR response element (FXRE) upstream of a reporter gene (e.g., luciferase).

    • Transfected cells are treated with varying concentrations of the test compound (e.g., LCA) for a specified period (e.g., 24 hours).

    • Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

3. In Vivo Model of Intrahepatic Cholestasis

  • Objective: To assess the in vivo toxicity and cholestatic potential of a compound.

  • Methodology:

    • Rodents (e.g., mice or rats) are administered the test compound (e.g., LCA) via an appropriate route (e.g., intraperitoneal injection).[1]

    • A typical dosing regimen for LCA is 0.125 mg/g, twice a day for 4 days.[1]

    • Blood samples are collected to measure markers of liver injury (e.g., ALT, AST) and cholestasis (e.g., bilirubin, alkaline phosphatase).

    • Liver tissue is harvested for histological analysis to assess for signs of cholestasis, such as bile duct proliferation and inflammation.

    • Bile flow can also be directly measured in cannulated animals.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the effect of LCA on skeletal muscle regeneration.

LCA_Muscle_Regeneration_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model Muscle_Injury Induce Muscle Injury (e.g., cardiotoxin (B1139618) injection) LCA_Injection Intramuscular Injection of LCA Muscle_Injury->LCA_Injection Tissue_Harvest Harvest Injured Muscle Tissue at Time Points LCA_Injection->Tissue_Harvest Analysis_InVivo Histological Analysis (Necrosis, Regeneration) Tissue_Harvest->Analysis_InVivo C2C12_Culture Culture C2C12 Myoblasts LCA_Treatment Treat with LCA C2C12_Culture->LCA_Treatment Differentiation Induce Myogenic Differentiation LCA_Treatment->Differentiation Analysis_InVitro Western Blot (p-AKT, p-mTOR) RT-qPCR (MyoG, FBXO32) Differentiation->Analysis_InVitro

Caption: Experimental workflow for studying LCA's effect on muscle regeneration.

Conclusion

Lithocholic acid is a multifaceted signaling molecule with a complex biological profile. Its interactions with key receptors like FXR and TGR5 position it as a compound of significant interest in metabolic and inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding of LCA's properties and provide a framework for its further investigation. Should information on "this compound" become publicly available, a direct comparative analysis can be conducted to elucidate its relative pharmacological profile.

References

Comparative Guide to FAK Signaling Modulation: SPP-002 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SPP-002 and other known Focal Adhesion Kinase (FAK) signaling inhibitors. The objective is to offer a clear, data-driven comparison to inform research and development decisions in oncology and other fields where FAK signaling is a critical pathway.

Introduction to FAK Signaling and its Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its signaling cascade is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix, leading to the autophosphorylation of FAK at tyrosine 397 (Y397). This event creates a docking site for Src family kinases, leading to the full activation of FAK and subsequent phosphorylation of downstream targets like paxillin (B1203293) and p130Cas. Dysregulation of the FAK signaling pathway is implicated in various pathologies, particularly in cancer metastasis.

Inhibiting the FAK pathway is a promising therapeutic strategy. This can be achieved through direct inhibition of FAK's kinase activity or through indirect modulation of upstream regulators. This guide focuses on this compound, an indirect inhibitor, and compares its effects with those of direct FAK inhibitors.

Comparative Analysis of FAK Signaling Inhibitors

This section compares this compound with two well-characterized, direct FAK inhibitors: Defactinib (VS-6063) and PF-573228.

This compound is a novel sialyltransferase (ST) inhibitor. It acts upstream of the FAK pathway by inhibiting sialylation, a type of glycosylation that can influence cell surface receptor function, including integrins. By doing so, this compound indirectly inhibits the integrin/FAK/Paxillin signaling pathway, leading to reduced tumor cell migration and invasion.[1][2] It is a sulfate (B86663) analog of lithocholic acid (LCA) and has demonstrated superior potency and selectivity in inhibiting N-glycan sialylation compared to its parent compound.[3][4]

Defactinib (VS-6063) and PF-573228 are small molecule, ATP-competitive inhibitors of FAK's kinase activity. They directly bind to the FAK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

Mechanism of Action
InhibitorTargetMechanism of Action
This compound Sialyltransferases (ST)Indirectly inhibits FAK signaling by reducing sialylation of cell surface molecules, likely affecting integrin function and downstream FAK activation.
Defactinib (VS-6063) FAK, Pyk2Direct ATP-competitive inhibitor of the FAK kinase domain, preventing autophosphorylation at Y397.
PF-573228 FAKDirect ATP-competitive inhibitor of the FAK kinase domain, preventing autophosphorylation at Y397.
Downstream Effects on FAK Signaling

The following tables summarize the observed effects of each inhibitor on key components of the FAK signaling pathway.

Table 1: Effect of Inhibitors on FAK Phosphorylation

InhibitorCell LineConcentrationTreatment TimeEffect on p-FAK (Y397)Reference
This compound MDA-MB-231Not specifiedNot specifiedSuppresses expression of signaling proteins in the integrin/FAK/paxillin pathway (Qualitative)[3][4]
Defactinib Various10 µM2 hoursReduced phosphorylation of pY-397[1]
PF-573228 Melanoma cells1 µM12 hours50-75% inhibition of FAK activity[5]
Swine skeletal muscle satellite cells10 µmol/L24 hoursInhibition of auto-phosphorylation of FAK (Tyr397)[6]

Table 2: Effect of Inhibitors on Paxillin Phosphorylation

InhibitorCell LineConcentrationTreatment TimeEffect on p-Paxillin (Y118)Reference
This compound MDA-MB-231Not specifiedNot specifiedSuppresses expression of signaling proteins in the integrin/FAK/paxillin pathway (Qualitative)[3][4]
Defactinib Not specifiedNot specifiedNot specifiedExpected to decrease downstream of FAK inhibition
PF-573228 Swine skeletal muscle satellite cells5 or 10 μmol/LNot specifiedDecreased levels of p-paxillin (Tyr118)
In Vitro Potency
InhibitorIC50 (FAK Kinase Activity)Reference
This compound Not Applicable (Indirect Inhibitor)
Defactinib (VS-6063) 0.6 nM[2]
PF-573228 4 nM

Experimental Protocols

Western Blot Analysis of FAK and Paxillin Phosphorylation

This protocol outlines the general steps to assess the effects of inhibitors on FAK and paxillin phosphorylation.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with desired concentrations of this compound, Defactinib, PF-573228, or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 12, or 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-FAK (Y397), total FAK, phospho-paxillin (Y118), and total paxillin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core FAK Signaling cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK activates SPP002 This compound Sialyltransferase Sialyltransferase SPP002->Sialyltransferase inhibits Sialyltransferase->Integrins modulates pFAK p-FAK (Y397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits Paxillin Paxillin pFAK->Paxillin phosphorylates p130Cas p130Cas pFAK->p130Cas phosphorylates Src->pFAK phosphorylates Defactinib Defactinib Defactinib->FAK inhibits PF573228 PF-573228 PF573228->FAK inhibits pPaxillin p-Paxillin (Y118) Paxillin->pPaxillin Migration Cell Migration & Invasion pPaxillin->Migration p130Cas->Migration

Caption: FAK signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A Cell Culture B Inhibitor Treatment (this compound, Defactinib, PF-573228) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Densitometry & Quantification H->I

Caption: Western blot workflow for FAK signaling analysis.

References

Independent Verification of Anti-Metastatic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the inhibition of metastasis remains a pivotal challenge. This guide provides an objective comparison of the anti-metastatic properties of Spondin-2 (SPON2), a secreted extracellular matrix protein, and Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, alongside other emerging anti-metastatic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds.

Quantitative Analysis of Anti-Metastatic Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative look at the anti-metastatic potential of SPON2 and Aprepitant against other agents.

Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion

Compound/TargetCell LineAssay TypeConcentration/ Condition% Inhibition of Migration% Inhibition of InvasionReference
SPON2 (silencing) Lung Adenocarcinoma (ADC)Transwell-IncreasedIncreased[1]
SPON2 (overexpression) Gastric CancerTranswell-IncreasedIncreased[2]
Aprepitant Gallbladder Cancer (GBC-SD)Transwell11.76 µM (IC50)Not SpecifiedSignificantly Inhibited[3]
Aprepitant Gallbladder Cancer (NOZ)Transwell15.32 µM (IC50)Not SpecifiedSignificantly Inhibited[3]
ATNM-400 Triple-Negative Breast Cancer (MDA-MB-468)Not SpecifiedNot SpecifiedNot Specified>100% Tumor Growth Inhibition[4]
Denosumab Advanced Breast CancerClinical TrialNot SpecifiedNot ApplicableDelayed time to first on-study Skeletal-Related Event (SRE) (HR 0.82)[5]
Durvalumab (IMFINZI) + Chemo Gastric/GEJ CancerClinical TrialNot SpecifiedNot Applicable29% reduction in risk of progression, recurrence or death (HR 0.71)[6]

Table 2: In Vivo Reduction of Metastasis

Compound/TargetCancer ModelAnimal ModelEndpointResultReference
SPON2 (silencing) Lung AdenocarcinomaMouseBone MetastasisSignificantly Reduced[1]
SPON2 (silencing) Gastric CancerXenograft MiceTumor GrowthReduced[2]
Aprepitant Triple-Negative Breast CancerHuman StudyDistant Disease-Free Survival34% reduced risk of metastasis[7]
Aprepitant Triple-Negative Breast CancerHuman StudyBreast Cancer-Specific Survival39% lower risk of death[7]
Anti-IL23R Antibody B16F10 MelanomaMouseLung MetastasesSignificantly Fewer Metastases[8]
Genistein MDA-MB-435 Breast CancerMouseSpontaneous MetastasesInhibited[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Transwell Migration and Invasion Assay

This assay is a widely used method to assess the migratory and invasive potential of cancer cells in vitro.[10][11]

a. Cell Preparation:

  • Culture cells to 70-80% confluency.

  • Starve cells in serum-free medium for 12-24 hours prior to the assay.

  • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

b. Assay Procedure:

  • For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and incubate at 37°C for 30 minutes to allow for gelling.[12] For migration assays, this step is omitted.

  • Place the Transwell inserts into a 24-well plate.

  • Add 500 µL of complete medium (containing a chemoattractant, e.g., 10% FBS) to the lower chamber of each well.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type.

c. Quantification:

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the migrated cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted, and the absorbance can be measured.[11]

Western Blot Analysis for Matrix Metalloproteinases (MMPs)

This protocol details the detection of MMP-2 and MMP-9, key enzymes involved in the degradation of the extracellular matrix during metastasis.[13][14]

a. Protein Extraction:

  • Lyse cultured cells or homogenized tissue samples in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for MMP-2 or MMP-9 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[13]

In Vivo Orthotopic and Experimental Metastasis Models

These animal models are crucial for evaluating the anti-metastatic efficacy of compounds in a physiological context.[15][16][17]

a. Orthotopic Model (Spontaneous Metastasis):

  • Surgically implant tumor cells or a small piece of tumor tissue into the corresponding organ of an immunocompromised mouse (e.g., breast cancer cells into the mammary fat pad).[15]

  • Allow the primary tumor to grow to a specified size.

  • Monitor for the development of metastases in distant organs (e.g., lung, liver, bone) over time using methods like bioluminescence imaging or histological analysis of tissues at the end of the study.[17]

  • Administer the test compound and a vehicle control to different groups of animals and compare the extent of metastasis.

b. Experimental Model (Intravenous Injection):

  • Inject tumor cells directly into the bloodstream of the animal, typically via the tail vein or intracardiac route.[16]

  • This model bypasses the initial steps of the metastatic cascade and is used to study the later stages of colonization and growth in distant organs.

  • Administer the test compound and vehicle control and quantify the number and size of metastatic nodules in target organs after a set period.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which anti-metastatic agents exert their effects is critical for targeted drug development.

SPON2 Signaling in Metastasis

Spondin-2 (SPON2) is an extracellular matrix protein with a complex and context-dependent role in cancer metastasis.[18] In some cancers, such as lung adenocarcinoma, SPON2 promotes bone metastasis by activating the NF-κB signaling pathway, which in turn increases the expression of MMP2 and MMP9.[1] Conversely, in hepatocellular carcinoma, SPON2 can inhibit metastasis by promoting the recruitment of M1-like macrophages through integrin-Rho GTPase-Hippo pathways.[19] SPON2 has also been shown to activate the WNT/β-catenin and FAK/SRC signaling pathways to promote metastasis in other cancers.[18]

SPON2_Metastasis_Pathway cluster_pro_metastasis Pro-Metastatic cluster_anti_metastasis Anti-Metastatic SPON2_pro SPON2 Integrin_pro Integrin SPON2_pro->Integrin_pro NF_kappa_B NF-κB Integrin_pro->NF_kappa_B WNT_beta_catenin WNT/β-catenin Integrin_pro->WNT_beta_catenin FAK_SRC FAK/SRC Integrin_pro->FAK_SRC MMP2_MMP9 MMP2/MMP9 NF_kappa_B->MMP2_MMP9 Metastasis_pro Metastasis WNT_beta_catenin->Metastasis_pro FAK_SRC->Metastasis_pro MMP2_MMP9->Metastasis_pro SPON2_anti SPON2 Integrin_anti Integrin SPON2_anti->Integrin_anti Rho_GTPase_Hippo Rho GTPase/Hippo Integrin_anti->Rho_GTPase_Hippo M1_Macrophage M1 Macrophage Recruitment Rho_GTPase_Hippo->M1_Macrophage Metastasis_anti Inhibition of Metastasis M1_Macrophage->Metastasis_anti

Caption: Dual role of SPON2 in metastasis signaling.

Aprepitant Anti-Metastatic Signaling Pathway

Aprepitant is a selective antagonist of the Neurokinin-1 Receptor (NK-1R). The binding of Substance P (SP) to NK-1R activates several downstream signaling pathways that promote tumor proliferation, invasion, and angiogenesis.[3][20] By blocking this interaction, Aprepitant inhibits these pro-metastatic processes. The SP/NK-1R system has been shown to activate pathways such as MAPK and Akt/NF-κB, leading to increased cell survival and motility.[3][21] Aprepitant's antagonism of NK-1R can lead to the production of reactive oxygen species (ROS) and activation of the MAPK pathway, ultimately inhibiting cancer cell development and metastasis.[3]

Aprepitant_Anti_Metastatic_Pathway Substance_P Substance P (SP) NK1R NK-1 Receptor Substance_P->NK1R Activates MAPK_pathway MAPK Pathway NK1R->MAPK_pathway Akt_NFkappaB_pathway Akt/NF-κB Pathway NK1R->Akt_NFkappaB_pathway Aprepitant Aprepitant Aprepitant->NK1R Blocks ROS_Production ROS Production Aprepitant->ROS_Production Metastasis_Inhibition Metastasis Inhibition Aprepitant->Metastasis_Inhibition Proliferation Proliferation MAPK_pathway->Proliferation Invasion Invasion Akt_NFkappaB_pathway->Invasion Angiogenesis Angiogenesis Akt_NFkappaB_pathway->Angiogenesis ROS_Production->Metastasis_Inhibition

Caption: Aprepitant's mechanism of anti-metastatic action.

Experimental Workflow: Transwell Invasion Assay

The following diagram illustrates the key steps in a Transwell invasion assay, a fundamental technique for assessing the invasive capacity of cancer cells.

Transwell_Invasion_Workflow Start Start: Cell Culture Starvation Serum Starvation (12-24h) Start->Starvation Harvest Harvest and Resuspend Cells in Serum-Free Medium Starvation->Harvest Add_Cells Add Cell Suspension to Upper Chamber Harvest->Add_Cells Coat_Insert Coat Transwell Insert with Matrigel Incubate_Gel Incubate at 37°C (30 min) Coat_Insert->Incubate_Gel Add_Medium Add Chemoattractant Medium to Lower Chamber Incubate_Gel->Add_Medium Add_Medium->Add_Cells Incubate_Plate Incubate Plate (12-48h) Add_Cells->Incubate_Plate Remove_Non_Invading Remove Non-Invading Cells from Upper Surface Incubate_Plate->Remove_Non_Invading Fix_Stain Fix and Stain Invading Cells Remove_Non_Invading->Fix_Stain Quantify Quantify by Counting or Absorbance Reading Fix_Stain->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for a Transwell cell invasion assay.

References

SPP-002: A Comparative Analysis of Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SPP-002, an investigational adenoviral-based immunotherapy, across various cancer models. While detailed preclinical quantitative data remains limited in the public domain, this document synthesizes available clinical and preclinical findings to offer a comparative perspective on its therapeutic potential.

Product Overview: this compound

This compound (formerly known as TG1042) is a replication-deficient adenovirus serotype 5 (Ad5) vector engineered to express the human interferon-gamma (IFN-γ) gene. The therapeutic strategy is centered on the local delivery and sustained expression of IFN-γ within the tumor microenvironment, thereby stimulating a robust anti-tumor immune response.

Comparative Efficacy of this compound

Available data indicates that this compound has been evaluated in both preclinical and clinical settings across a range of cancers, primarily focusing on dermatological malignancies. The following table summarizes the observed efficacy in different cancer models.

Cancer ModelModel TypeKey Efficacy Outcomes
Basal Cell Carcinoma (BCC) Human Clinical Trials (Phase 2)Significant tumor regression, both as monotherapy and in combination with vismodegib.
Cutaneous B-cell Lymphoma (CBCL) Human Clinical Trial (Phase 2)High objective response rates, including complete and partial responses with a clinically meaningful duration.[1][2][3][4][5]
Cutaneous T-cell Lymphoma (CTCL) Human Clinical Trial (Phase 2)Local tumor regression in approximately half of the treated patients and regression of distant, non-injected lesions in about one-third of patients.[2]
Melanoma Murine Preclinical Model (B16F0)Decreased tumor growth and a significant increase in survival rate following direct intratumoral delivery.
Renal Cell Carcinoma Murine Preclinical Model (RENCA)A 90% inhibition in the number of metastatic pulmonary nodules was observed.

Experimental Methodologies

Detailed protocols from the specific preclinical studies on this compound are not publicly available. However, the following section outlines a representative, detailed experimental protocol for evaluating the in vivo efficacy of an adenoviral vector encoding a therapeutic cytokine, such as this compound, in a syngeneic murine melanoma model.

Representative In Vivo Efficacy Study Protocol: Adenovirus-IFN-γ in a B16-F10 Melanoma Model

1. Cell Line and Animal Models:

  • Cell Line: B16-F10 murine melanoma cell line, maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Animal Model: 6-8 week old female C57BL/6 mice. Animals are acclimatized for at least one week prior to the commencement of the study.

2. Tumor Implantation:

  • B16-F10 cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^6 cells/mL.
  • Mice are subcutaneously inoculated in the right flank with 100 µL of the cell suspension (2.5 x 10^5 cells).
  • Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

  • When tumors reach a predetermined average volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
  • Treatment Group: Intratumoral injection of this compound at a specified dose (e.g., 1 x 10^10 viral particles) in a volume of 50 µL.
  • Control Group: Intratumoral injection of a control adenovirus vector (e.g., expressing a non-therapeutic reporter gene like GFP or LacZ) or vehicle (formulation buffer).
  • Injections are performed using a 30-gauge needle, and the dose can be administered as a single injection or in multiple fractions around the tumor.

4. Efficacy Endpoints:

  • Tumor Growth Inhibition: Tumor volumes are measured 2-3 times per week. The primary efficacy endpoint is the delay in tumor growth in the this compound treated group compared to the control group.
  • Survival Analysis: A separate cohort of animals is used for survival studies. The endpoint is the time to reach a predetermined tumor volume or the development of clinical signs requiring euthanasia. Survival curves are generated using the Kaplan-Meier method.
  • Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained for immune cell markers (e.g., CD4, CD8, NKp46) to assess immune cell infiltration.
  • Systemic Immune Response: Blood samples can be collected periodically to analyze systemic cytokine levels (e.g., IFN-γ, TNF-α) by ELISA and to evaluate the generation of tumor-specific T-cells by ELISpot or flow cytometry.

5. Statistical Analysis:

  • Tumor growth data are analyzed using a two-way ANOVA.
  • Survival data are analyzed using the log-rank (Mantel-Cox) test.
  • A p-value of <0.05 is considered statistically significant.

Visualizing the Mechanism and Workflow

Signaling Pathway of Interferon-Gamma

The therapeutic effect of this compound is mediated by the local production of IFN-γ. The following diagram illustrates the canonical IFN-γ signaling pathway that is activated in target cells within the tumor microenvironment.

IFN_gamma_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFNGR1 IFNGR2 IFN-gamma->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS Translocation & Binding STAT1->STAT1_dimer Dimerization Gene_Expression Gene Expression (e.g., MHC Class I/II, PD-L1, Chemokines) GAS->Gene_Expression Transcriptional Activation

Caption: Canonical IFN-γ signaling pathway initiated by ligand binding.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for assessing the anti-tumor efficacy of this compound in a preclinical mouse model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture 1. Cancer Cell Culture (e.g., B16-F10) tumor_implantation 2. Subcutaneous Tumor Implantation in Mice cell_culture->tumor_implantation randomization 3. Tumor Growth & Randomization tumor_implantation->randomization treatment 4. Intratumoral Injection (this compound vs. Control) randomization->treatment tumor_monitoring 5. Tumor Volume Measurement treatment->tumor_monitoring survival_analysis 6. Survival Monitoring treatment->survival_analysis immuno_analysis 7. Immunological Analysis (IHC, Flow) tumor_monitoring->immuno_analysis survival_analysis->immuno_analysis

Caption: General workflow for in vivo efficacy testing of this compound.

References

Head-to-Head Comparison of SPP-002 with Known Sialyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of SPP-002, a novel sialyltransferase (ST) inhibitor, with other established inhibitors of this enzyme class. Sialyltransferases play a crucial role in the biosynthesis of sialoglycans, which are key mediators in cellular adhesion, signaling, and immune recognition. Aberrant sialylation is a hallmark of various diseases, particularly cancer, making STs a compelling target for therapeutic intervention. This compound, a sulfate (B86663) analogue of cholic acid, has emerged as a potential inhibitor of N-glycosialylation, demonstrating effects on tumor cell migration and invasion. This document aims to contextualize the performance of this compound against other known ST inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Sialyltransferase Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of known ST inhibitors. The inhibitory activity is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific ST enzyme by 50%.

InhibitorClassTarget Enzyme(s)IC50 (µM)Cell-Based Assay PerformanceReference
This compound Lithocholic Acid AnalogueSialyltransferases (unspecified)Data not publicly availableReduces tumor cell migration and invasion by inhibiting the integrin/FAK/Paxillin signaling pathway.[1][1]
AL10 Lithocholic Acid DerivativeSialyltransferasesData not publicly availableSuppresses adhesion, migration, and invasion of human lung cancer cells.
FCW393 Lithocholic Acid DerivativeST6GAL1, ST3GAL37.8 (ST6GAL1), 9.45 (ST3GAL3)Reduces integrin sialylation in breast cancer and melanoma cells in a dose-dependent manner.
P-3Fax-Neu5Ac Sialic Acid AnaloguePan-sialyltransferase inhibitorNot specifiedEfficiently blocks sialylation in leukemic cells.
Soyasaponin Triterpenoid Saponinα-2,3-sialyltransferasesNot specifiedInhibits cancer metastasis in vivo by attenuating α-2,3-sialylation on cell surface glycans.[2][2]
CDP Cytidine AnalogueSialyltransferases10 (Ki)Potent competitive inhibitor.[1][1]
Stachybotrydial Fungal MetaboliteSialyltransferasesMicromolar rangePotent inhibitor against various STs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of sialyltransferase inhibitors.

Sialyltransferase Activity Assay (General Protocol)

This assay measures the enzymatic activity of sialyltransferases and the inhibitory effect of compounds like this compound.

Materials:

  • Sialyltransferase enzyme (recombinant or purified)

  • Donor substrate: CMP-[14C]-Neu5Ac (radiolabeled) or non-radiolabeled CMP-Neu5Ac

  • Acceptor substrate (e.g., asialofetuin, specific oligosaccharides)

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2 and 0.1% Triton X-100)

  • Inhibitor compound (this compound or other inhibitors)

  • Scintillation cocktail and counter (for radiolabeled assay)

  • Malachite green-based phosphate (B84403) detection kit (for non-radiolabeled assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, acceptor substrate, and the inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the sialyltransferase enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a suitable quenching solution (e.g., 5% phosphotungstic acid in 0.5 M HCl for radiolabeled assay, or EDTA for non-radiolabeled assay).

  • Detection:

    • Radiolabeled Assay: The radiolabeled product is separated from the unreacted CMP-[14C]-Neu5Ac using a suitable method (e.g., acid precipitation followed by filtration). The radioactivity of the product is then measured using a scintillation counter.

    • Non-Radiolabeled Assay: The amount of CMP released is quantified. A coupled enzyme reaction can be used where CMP is converted to UMP and inorganic pyrophosphate (PPi), and the PPi is then detected using a malachite green-based reagent. The absorbance is measured at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of ST inhibitors on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Inhibitor compound (this compound)

  • Sterile pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and grow them to confluence.

  • Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove detached cells and then add fresh medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: The area of the wound is measured at each time point for all treatment conditions. The rate of wound closure is calculated and compared between the treated and control groups to determine the effect of the inhibitor on cell migration.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on sialyltransferases leads to downstream effects on cellular signaling pathways that are critical for cancer cell motility and invasion.

G cluster_0 This compound Inhibition cluster_1 Cellular Effects cluster_2 Downstream Signaling Cascade SPP002 This compound ST Sialyltransferases SPP002->ST Inhibits Sialylation Reduced N-glycosialylation ST->Sialylation Integrin Integrin Sialylation->Integrin Alters function FAK FAK Integrin->FAK Inhibits activation Paxillin Paxillin FAK->Paxillin Inhibits phosphorylation Migration Cell Migration & Invasion Paxillin->Migration Inhibits

Caption: this compound inhibits sialyltransferases, leading to reduced N-glycosialylation of proteins like integrins. This disrupts the downstream integrin/FAK/Paxillin signaling pathway, ultimately inhibiting cancer cell migration and invasion.

G cluster_0 Sialyltransferase Activity Assay Workflow prep 1. Prepare Reaction Mix (Buffer, Acceptor, Inhibitor) start 2. Add Sialyltransferase prep->start incubate 3. Incubate at 37°C start->incubate stop 4. Terminate Reaction incubate->stop detect 5. Detect Product Formation (Radiometric or Colorimetric) stop->detect analyze 6. Calculate IC50 detect->analyze

Caption: A generalized workflow for determining the inhibitory activity of compounds against sialyltransferases.

This guide provides a foundational comparison of this compound with other sialyltransferase inhibitors based on currently available data. Further head-to-head studies with standardized assays are necessary for a more definitive comparative analysis. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret such studies.

References

Navigating N-Glycosylation: A Comparative Guide to Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of N-linked glycosylation is crucial for understanding its role in health and disease. While the specific compound "SPP-002" does not appear in the available scientific literature as an N-glycosylation inhibitor, this guide provides a comparative analysis of well-characterized inhibitors, offering insights into their selectivity and experimental validation. Understanding the specificity of these tools is paramount for accurate data interpretation and the development of targeted therapeutics.[1]

N-linked glycosylation is a complex enzymatic process essential for protein folding, trafficking, and function.[2] The use of small molecule inhibitors allows for the dissection of this pathway, but their utility is directly tied to their selectivity.[1] Off-target effects can lead to ambiguous results, underscoring the need for careful inhibitor selection and validation.[1]

Comparison of N-Glycosylation Inhibitors

The following table summarizes the selectivity and effective concentrations of commonly used N-glycosylation inhibitors. Lower inhibitory concentrations (IC₅₀ or Kᵢ) indicate higher potency.

InhibitorPrimary TargetMechanism of ActionIC₅₀ / KᵢKey Selectivity Considerations
Tunicamycin GlcNAc phosphotransferase (GPT)Blocks the initial step of N-glycosylation by inhibiting the transfer of GlcNAc-1-phosphate to dolichol phosphate.Kᵢ: ~5 x 10⁻⁸ M[1]Broadly inhibits N-glycosylation; known to induce significant Endoplasmic Reticulum (ER) stress.[1]
Deoxynojirimycin (DNJ) α-Glucosidase I & IIInhibits the trimming of glucose residues from the N-glycan precursor in the ER.IC₅₀ (α-glucosidase): 222.4 ± 0.50 µM[1]Generally considered specific for α-glucosidases, affecting the processing of N-glycans.[1]
Swainsonine α-Mannosidase IIInhibits the trimming of mannose residues in the Golgi apparatus, leading to the formation of hybrid-type instead of complex-type N-glycans.[3]Inhibits at concentrations <1 µM[3]Acts as an irreversible and noncompetitive inhibitor of Golgi α-mannosidase-II.[3]
Castanospermine α-Glucosidase IA potent inhibitor of the initial glucose trimming step in the ER.[3]Effective at concentrations around 100 µM in some viral studies.[3]Similar to DNJ, it affects N-glycan processing by targeting glucosidases.[4]

Experimental Protocols for Validating Inhibitor Selectivity

To ensure the specificity of an inhibitor for N-glycosylation, a series of validation experiments are essential.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific glycosylation enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Purify the target enzyme (e.g., α-glucosidase) and prepare a suitable substrate (e.g., a chromogenic or fluorogenic substrate).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Measurement: Measure the product formation over time using a microplate reader (e.g., absorbance at 405 nm for a p-nitrophenol-based substrate).[1]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Cellular N-Glycosylation Analysis

This experiment assesses the impact of the inhibitor on the overall N-glycosylation profile of cells.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with the inhibitor at various concentrations for a defined period.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Lectin Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a panel of lectins that recognize specific glycan structures. Changes in lectin binding patterns indicate alterations in glycosylation.

  • Mass Spectrometry-based Glycoproteomics: For a more detailed analysis, enrich glycoproteins, release the N-glycans, and analyze them by mass spectrometry to identify specific changes in the glycan profile.[5]

Visualizing N-Glycosylation and Inhibition

The following diagrams illustrate the N-glycosylation pathway and a general workflow for assessing inhibitor selectivity.

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_trimming_ER Trimming cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc Dol-PP-GlcNAc Dol_P->Dol_PP_GlcNAc GPT Dol_PP_GlcNAc->node_Tunicamycin LLO Lipid-linked Oligosaccharide (Glc3Man9GlcNAc2) Glycoprotein Glycoprotein (untrimmed) LLO->Glycoprotein OST Protein Nascent Polypeptide Protein->Glycoprotein Glycoprotein_trimmed1 Glycoprotein (Glc trimmed) Glycoprotein->Glycoprotein_trimmed1 α-Glucosidase I/II node_Tunicamycin->LLO Multiple Steps Tunicamycin Tunicamycin GPT GPT Tunicamycin->GPT Glycoprotein_trimmed2 Glycoprotein (Man trimmed) Glycoprotein_trimmed1->Glycoprotein_trimmed2 α-Mannosidase II DNJ Deoxynojirimycin (DNJ) α-Glucosidase I/II α-Glucosidase I/II DNJ->α-Glucosidase I/II Mature_Glycoprotein Mature Glycoprotein Glycoprotein_trimmed2->Mature_Glycoprotein Further Processing Swainsonine Swainsonine α-Mannosidase II α-Mannosidase II Swainsonine->α-Mannosidase II Inhibitor_Selectivity_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_evaluation Selectivity Evaluation Enzyme_Assay Target Enzyme Inhibition Assay IC50 Determine IC50/Ki Enzyme_Assay->IC50 Other_Enzyme_Assay Off-Target Enzyme Inhibition Assays Other_Enzyme_Assay->IC50 Evaluate Evaluate Selectivity IC50->Evaluate Cell_Treatment Treat Cells with Inhibitor Lectin_Blot Lectin Blotting Cell_Treatment->Lectin_Blot Mass_Spec Glycoproteomic Analysis (Mass Spectrometry) Cell_Treatment->Mass_Spec Lectin_Blot->Evaluate Mass_Spec->Evaluate

References

Cross-Validation of SPP-002's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SPP-002, an investigational adenoviral-based immunotherapy, with established and emerging treatments for advanced basal cell carcinoma (BCC). The content is intended for researchers, scientists, and drug development professionals, offering a cross-validation of this compound's mechanism of action supported by available clinical and preclinical data.

Introduction to this compound

This compound (also referred to as SP-002) is a novel, locally administered gene therapy developed by Stamford Pharmaceuticals. It utilizes a replication-deficient adenovirus serotype 5 (Ad5) vector to deliver the gene for human Interferon-gamma (IFN-γ) directly into the tumor microenvironment. This approach is designed to achieve high local concentrations of the potent anti-cancer cytokine IFN-γ, thereby stimulating a robust anti-tumor immune response while minimizing the systemic toxicities associated with recombinant IFN-γ protein administration[1]. Originally developed by Transgene SA under the identifier TG1042, this compound is currently being investigated primarily for the treatment of basal cell carcinoma (BCC), often in combination with other agents[2].

Mechanism of Action of this compound

The mechanism of this compound is two-fold, combining the principles of gene therapy and immunotherapy:

  • Gene Delivery : The non-replicating adenoviral vector infects tumor and surrounding cells upon intratumoral injection. Once inside the cells, the vector's DNA is transcribed, leading to the synthesis and secretion of human IFN-γ protein[1].

  • Immunostimulation : The locally produced IFN-γ activates a powerful anti-tumor immune response. IFN-γ is a pleiotropic cytokine with several anti-cancer effects[3][4]:

    • Upregulation of MHC Class I and II molecules on cancer cells, making them more visible to cytotoxic T lymphocytes.

    • Activation of innate immune cells , including macrophages and Natural Killer (NK) cells.

    • Anti-proliferative and pro-apoptotic effects on tumor cells.

    • Inhibition of angiogenesis (the formation of new blood vessels that feed the tumor).

The adenoviral vector itself can also contribute to the anti-tumor effect by inducing a type I IFN response, further enhancing the local inflammation and immune recognition of the tumor[5].

Below is a diagram illustrating the proposed mechanism of action for this compound.

MoA_SPP002 cluster_injection Intratumoral Space cluster_cell Inside Tumor Cell cluster_tme Tumor Microenvironment SPP002 This compound (Ad5-IFNγ) TumorCell Tumor Cell SPP002->TumorCell Transduction VectorDNA Adenoviral DNA (IFNγ Gene) IFNg_mRNA IFNγ mRNA VectorDNA->IFNg_mRNA Transcription IFNg_Protein IFNγ Protein (Secreted) IFNg_mRNA->IFNg_Protein Translation ImmuneCells Immune Cells (T-Cells, NK Cells, Macrophages) IFNg_Protein->ImmuneCells Activation & Recruitment MHC_up MHC Upregulation on Tumor Cells IFNg_Protein->MHC_up Induction Angiogenesis Angiogenesis IFNg_Protein->Angiogenesis Inhibition Apoptosis Tumor Cell Apoptosis ImmuneCells->Apoptosis Induction MHC_up->Apoptosis Enhances T-Cell Mediated Killing

Mechanism of action of this compound.

Cross-Validation with Alternative Therapies

This compound is being clinically developed for BCC, particularly in combination with Hedgehog Pathway Inhibitors (HHIs), the standard of care for advanced BCC. This section compares the performance of this compound with HHIs and other immunotherapies.

Hedgehog Pathway Inhibitors (Vismodegib & Sonidegib)

HHIs like vismodegib (B1684315) and sonidegib work by blocking the aberrant Hedgehog signaling pathway, a key driver in the majority of BCCs. This leads to the inhibition of tumor cell proliferation.

The rationale for combining this compound with an HHI is based on their complementary mechanisms. While the HHI directly targets the oncogenic pathway to shrink the tumor, this compound stimulates an immune response to clear remaining cancer cells, potentially leading to more durable responses.

  • Hedgehog Signaling Pathway:

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Receptor SMO SMO Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU HHLigand Hedgehog Ligand HHLigand->PTCH1 Binds GLI GLI (Active) SUFU_GLI->GLI GLI Release TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Activates Vismodegib Vismodegib/ Sonidegib Vismodegib->SMO Blocks

Simplified Hedgehog signaling pathway and HHI inhibition.
Immune Checkpoint Inhibitors (PD-1 Inhibitors)

Immune checkpoint inhibitors, such as cemiplimab, nivolumab, and pembrolizumab, represent another class of immunotherapy. They work by blocking the PD-1/PD-L1 pathway, which tumors exploit to evade the immune system. These are systemic therapies, unlike the locally administered this compound.

Comparative Performance Data

The following tables summarize available clinical trial data for this compound and its alternatives in patients with advanced BCC.

Table 1: Performance of this compound in Basal Cell Carcinoma (Data from press release on Phase 2 ASN-002-003 trial in patients with multiple BCCs. All cohorts received this compound in combination with a 4-week course of vismodegib)

CohortThis compound Dose / LesionNumber of Target LesionsPrimary EndpointResultData Source
Cohort 11.0e11 viral particles1Complete Histological Clearance (CHC)75%[6]
Cohort 21.0e11 viral particlesUp to 3Complete Histological Clearance (CHC)53%[6]
Cohort 61.5e11 viral particlesUp to 3Complete Histological Clearance (CHC)48%[6]
Sub-analysisMixed Doses23CHC in patients lacking poor response predictors100%[6]

Table 2: Performance of Hedgehog Pathway Inhibitors in Locally Advanced BCC (laBCC)

DrugTrial NameNumber of Patients (laBCC)Primary EndpointResultData Source
Vismodegib ERIVANCE (Pivotal)71Objective Response Rate (ORR) - Independent Review43%[7]
ERIVANCE (30-month)63ORR - Investigator Review60.3%[8]
Sonidegib BOLT (Pivotal)66 (200mg dose)ORR - Central Review57.6%[9]
BOLT (42-month)66 (200mg dose)ORR - Central Review56%[10]

Table 3: Performance of PD-1 Checkpoint Inhibitors in Locally Advanced BCC (laBCC) (Note: Most data is for patients who have previously been treated with an HHI)

DrugPatient PopulationNumber of Patients (laBCC)Primary EndpointResultData Source
Cemiplimab Post-HHI84Objective Response Rate (ORR)29% - 31%[11][12][13][14]
Nivolumab HHI-Naïve28Objective Response Rate (ORR)50%[15]
Post-HHI29Objective Response Rate (ORR)21.9% (Best Response: 31.3%)[2][16]
Pembrolizumab Mixed (Monotherapy)9Objective Response Rate (ORR)44%[17]

Experimental Protocols

Detailed protocols for this compound are proprietary. However, based on published data for its predecessor (TG1042) and similar gene therapy agents, key validation experiments can be outlined.

Preclinical Validation Workflow (Hypothetical)

A typical preclinical workflow to validate the mechanism of action would involve in vitro and in vivo studies.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines 1. Transduction of BCC Cell Lines ELISA 2. Confirm IFNγ Expression (ELISA) CellLines->ELISA CellViability 3. Assess Anti-proliferative Effects (MTT Assay) ELISA->CellViability Xenograft 4. Establish BCC Xenograft (Nude Mice) CellViability->Xenograft Proceed if effective Treatment 5. Intratumoral Injection of this compound Xenograft->Treatment TumorGrowth 6. Measure Tumor Growth Inhibition Treatment->TumorGrowth IHC 7. Analyze Immune Infiltrate (Immunohistochemistry) TumorGrowth->IHC

A typical preclinical validation workflow.
  • In Vitro Transduction and Expression:

    • Objective: To confirm that this compound can successfully infect target cancer cells and produce IFN-γ.

    • Method: Human BCC cell lines are cultured and infected with varying doses of this compound. After 24-72 hours, the culture supernatant is collected. The concentration of secreted human IFN-γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA)[18][19].

  • In Vivo Efficacy in Animal Models:

    • Objective: To demonstrate that local administration of this compound can inhibit tumor growth in a living organism.

    • Method: Human BCC cells are implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude mice). Once tumors are established, they are injected intratumorally with this compound or a control vector. Tumor volume is measured regularly. At the end of the study, tumors are excised, and tissues can be analyzed for IFN-γ expression and immune cell infiltration[18][19][20].

Clinical Trial Protocol (ASN-002-003 / NCT04416516)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in combination with vismodegib in patients with multiple BCCs.

  • Design: An open-label, multi-cohort Phase 2a study.

  • Intervention:

    • Participants receive oral vismodegib (150 mg) daily for a specified period (e.g., 4 weeks).

    • Target tumor lesions are injected intratumorally with this compound at specified doses (e.g., 1.0e11 or 1.5e11 viral particles per lesion)[6].

  • Primary Endpoint: Complete Histological Clearance (CHC), defined as the absence of detectable BCC tumor cells in samples collected at follow-up, as determined by central pathology review[17].

Conclusion

This compound represents a novel therapeutic approach for basal cell carcinoma, leveraging local gene therapy to induce a potent, targeted anti-tumor immune response. Its mechanism of action, centered on the delivery of IFN-γ, is distinct from but complementary to the standard-of-care Hedgehog pathway inhibitors.

Preliminary clinical data for this compound in combination with vismodegib show high rates of complete histological clearance, suggesting a promising synergistic effect[6]. This performance appears favorable when compared to the objective response rates of HHI monotherapy and is competitive with systemic immunotherapies, particularly in the HHI-naïve population.

Further cross-validation requires data from randomized controlled trials with a vismodegib-only comparator arm, such as the ongoing SP-002-004 (NCT06344052) study[20]. The maturation of this and other datasets will be critical in fully defining the therapeutic potential and optimal positioning of this compound in the evolving treatment landscape for advanced basal cell carcinoma.

References

Assessing the Reproducibility of SPP-002 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies for locally advanced basal cell carcinoma (laBCC), the investigational adenoviral-based immunotherapy SPP-002 is emerging as a potential new option. This guide provides a comprehensive comparison of this compound with currently approved treatments, focusing on experimental data, methodologies, and mechanisms of action to aid researchers, scientists, and drug development professionals in assessing the reproducibility of its research findings.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of this compound and its primary alternatives for the treatment of locally advanced basal cell carcinoma.

Table 1: Efficacy of this compound and Approved Alternatives in Locally Advanced Basal Cell Carcinoma

TreatmentClinical Trial IdentifierKey Efficacy EndpointResult
This compound + Vismodegib (B1684315) NCT04416516Complete Histological Clearance (CHC) RateCohort 1: 75%Cohort 2: 53%Cohort 6: 48%Overall (lesions without poor response features): 100%[1]
Vismodegib ERIVANCE BCCObjective Response Rate (ORR)43% (independent review), 60% (investigator assessment)[2]
Vismodegib (Neoadjuvant) NCT02667574Complete Response (post-treatment biopsy)61% (of patients who underwent resection)[3]
Sonidegib (200 mg) BOLT (NCT01327053)Objective Response Rate (ORR)56%[4][5]
Cemiplimab NCT03132636Objective Response Rate (ORR)29% - 31%[6][7][8]

Table 2: Safety Profile of this compound and Approved Alternatives

TreatmentCommon Adverse Events (Any Grade)Grade 3/4 Adverse Events
This compound + Vismodegib Local site reactions (swelling, erythema, ulceration/scabbing), muscle spasms (52.4%), nausea (19.0%), fatigue (14.3%)[1]2.2% (local reactions)
Vismodegib Muscle spasms, alopecia, dysgeusia, weight loss, fatigue[3][9]20% of patients with grade ≥ 3 AEs in one study[9]
Sonidegib (200 mg) Muscle spasms (54%), alopecia (49%), dysgeusia (44%)[4]43%[4]
Cemiplimab Not detailed in the provided search results.48% (most common: hypertension, colitis)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication of research findings. Below are summaries of the experimental protocols for the pivotal trials of this compound and its comparators.

This compound: Phase 2 Clinical Trial (NCT04416516)
  • Study Design: A multi-lesional, open-label, Phase 2 clinical trial evaluating this compound in combination with vismodegib in subjects with multiple basal cell carcinomas.[10][11]

  • Intervention:

    • This compound: An Adenovirus-5 replication-deficient vector encoding human Interferon-gamma, administered via intratumoral injection.[1] Doses of 1.0e11vp/lesion and 1.5e11vp/lesion were evaluated in different cohorts.[1]

    • Vismodegib: Administered orally for 4 weeks.[1][11]

  • Primary Endpoint: Complete histological clearance (CHC) rate.[1]

  • Key Inclusion Criteria: Patients with multiple, surgically eligible nodular and superficial BCCs ranging from 0.5 to 2.0 cm in size.

  • Analysis: An adaptive design framework was used, allowing for cohort progression based on interim data. Histopathologic criteria predictive of poor response were evaluated.[1]

Vismodegib: ERIVANCE BCC and VISMONEO Trials
  • ERIVANCE BCC (Phase 2):

    • Study Design: An international, single-arm, multicenter, two-cohort, open-label Phase 2 study.[2]

    • Intervention: Vismodegib 150mg administered orally once daily until disease progression or intolerable toxicity.[2]

    • Primary Endpoint: Objective Response Rate (ORR) as assessed by independent review.[2]

    • Key Inclusion Criteria: Patients with locally advanced BCC not suitable for surgery or for whom surgery would result in substantial deformity, and for whom radiotherapy was unsuccessful or contraindicated.[2]

  • VISMONEO (Phase 2, Neoadjuvant):

    • Study Design: An open-label, non-comparative, multicenter, Phase 2 study.[9]

    • Intervention: Oral vismodegib 150 mg once-daily for 4 to 10 months prior to surgery.[9]

    • Primary Endpoint: Percentage of patients with tumor down-staging following surgical resection.[9]

    • Key Inclusion Criteria: Patients with at least one histologically confirmed BCC of the face, either inoperable or operable with a risk of functional or major aesthetic sequelae.[9]

Sonidegib: BOLT Trial (NCT01327053)
  • Study Design: A randomized, double-blind, multicenter, Phase 2 study.[4][12]

  • Intervention: Patients were randomized to receive sonidegib 200 mg or 800 mg daily.[4]

  • Primary Endpoint: Objective Response Rate (ORR) per central review.[12]

  • Key Inclusion Criteria: Adults with locally advanced BCC not amenable to curative surgery or radiotherapy, with no prior hedgehog pathway inhibitor therapy.[12]

Cemiplimab: Phase 2 Trial (NCT03132636)
  • Study Design: An open-label, multicenter, single-arm, Phase 2 trial.[7]

  • Intervention: Cemiplimab 350 mg administered intravenously every 3 weeks for up to 93 weeks.[7][8]

  • Primary Endpoint: Objective Response Rate (ORR) by independent central review.[7]

  • Key Inclusion Criteria: Patients with locally advanced BCC who had progressed on or were intolerant to previous hedgehog inhibitor therapy.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the therapeutic approaches.

Mechanism of Action: this compound (Adenoviral-based Immunotherapy)

This compound is a non-replicating adenoviral vector that delivers the gene for human Interferon-gamma (IFN-γ) directly into the tumor cells. The expression of IFN-γ within the tumor microenvironment is designed to stimulate a robust anti-tumor immune response.

SPP002_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_system Immune Response SPP_002 This compound (Adenovirus-IFN-γ) IFN_gamma_gene IFN-γ Gene SPP_002->IFN_gamma_gene Transduction IFN_gamma_protein IFN-γ Protein IFN_gamma_gene->IFN_gamma_protein Transcription & Translation MHC_I MHC Class I Upregulation IFN_gamma_protein->MHC_I Tumor_Antigen Tumor Antigen Presentation MHC_I->Tumor_Antigen T_Cell Cytotoxic T-Cell Tumor_Antigen->T_Cell Recognition Tumor_Cell_Lysis Tumor Cell Lysis T_Cell->Tumor_Cell_Lysis Induces

This compound Mechanism of Action

Mechanism of Action: Hedgehog Pathway Inhibitors (Vismodegib & Sonidegib)

Vismodegib and sonidegib are small molecule inhibitors that target the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In basal cell carcinoma, this pathway is often constitutively active due to mutations, driving tumor growth. By inhibiting SMO, these drugs block the downstream signaling cascade.

Hedgehog_Pathway_Inhibition cluster_inactive Pathway Inactive (Normal) cluster_active Pathway Active (BCC) Hedgehog_Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hedgehog_Ligand->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI GLI (Active) SUFU_GLI->GLI Releases Gene_Transcription Gene Transcription (Cell Proliferation) GLI->Gene_Transcription Vismodegib_Sonidegib Vismodegib / Sonidegib Vismodegib_Sonidegib->SMO Inhibits

Hedgehog Pathway Inhibition

Mechanism of Action: PD-1 Inhibitor (Cemiplimab)

Cemiplimab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction normally suppresses the T-cell's anti-tumor activity. By blocking this "off switch," cemiplimab allows the T-cells to recognize and attack cancer cells.

PD1_Inhibition cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Receptor T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Leads to TCR T-Cell Receptor T_Cell_Activation T-Cell Activation & Tumor Cell Lysis TCR->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Cemiplimab Cemiplimab Cemiplimab->PD1 Blocks

PD-1 Pathway Inhibition

Experimental Workflow: Clinical Trial for Locally Advanced Basal Cell Carcinoma

The general workflow for a clinical trial assessing a new therapy for laBCC involves several key stages, from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Screening->Enrollment Baseline Baseline Assessment (Tumor Measurement, Biopsy) Enrollment->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment_A Treatment Arm A (e.g., this compound + Vismodegib) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Vismodegib alone) Randomization->Treatment_B Monitoring On-Treatment Monitoring (Tumor Response, Safety) Treatment_A->Monitoring Treatment_B->Monitoring Follow_Up Post-Treatment Follow-Up Monitoring->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up->Data_Analysis

Clinical Trial Workflow

References

Safety Operating Guide

Proper Disposal Procedures for SPP-002: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount for safety and regulatory compliance. This document provides essential guidance on the operational and disposal procedures for SPP-002, a potent inhibitor of the XYZ signaling pathway. Given the compound's high potency and potential hazards, a conservative approach prioritizing safety is strongly recommended.

Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves. All handling of this compound in its powdered form should be conducted within a chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight521.6 g/mol [1]
IC₅₀ (XYZ Pathway)15 nM[1]
Solubility in DMSOApproximately 5 mg/mL to 20 mM[1][2]
CAS Number987654-32-1[1]
Recommended Quenching Agent10% Bleach Solution[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: solid (pure compound), in solution (typically with DMSO), or as contaminated labware. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3]

Disposal of Solid (Neat) this compound

Unused or expired solid this compound should be treated as hazardous chemical waste.[3]

Experimental Protocol:

  • Containerization: Ensure the this compound is in its original, clearly labeled container or a compatible, well-sealed chemical waste container.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents ("this compound, CAS: 987654-32-1").[3]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.

Disposal of this compound in Solution

Given that this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO), the disposal of these solutions requires special attention as DMSO can facilitate the absorption of other chemicals through the skin.

Experimental Protocol:

  • Waste Stream: Do not dispose of this compound/DMSO solutions down the drain. This mixture should be collected as hazardous chemical waste.[3]

  • Containerization: Use a designated, leak-proof container suitable for organic solvent waste. Ensure the container is compatible with DMSO.

  • Labeling: Label the container "Hazardous Waste" and list all contents by percentage (e.g., "this compound in DMSO").[3]

  • Collection: Store in a satellite accumulation area and arrange for pickup by your institution's EHS.

Disposal of Contaminated Labware and PPE

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.[3]

Experimental Protocol:

  • Decontamination of Non-Disposable Labware: All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can be achieved by soaking the equipment in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with distilled water.[2]

  • Collection of Disposable Items: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[2]

  • Segregation: Keep this solid waste separate from regular trash and biohazardous waste.[3]

  • Disposal: Once the container is full, seal it and arrange for its collection by your institution's EHS department.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start cluster_identification cluster_solid cluster_solution cluster_contaminated cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Neat) waste_type->solid_waste Solid solution_waste This compound in Solution (e.g., DMSO) waste_type->solution_waste Solution contaminated_waste Contaminated Labware/PPE waste_type->contaminated_waste Contaminated solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container solid_storage Store in Designated Satellite Accumulation Area solid_container->solid_storage ehs_pickup Arrange for EHS Pickup solid_storage->ehs_pickup solution_container Collect in Labeled Solvent Waste Container solution_waste->solution_container solution_storage Store in Designated Satellite Accumulation Area solution_container->solution_storage solution_storage->ehs_pickup decontaminate Decontaminate Reusable Items (10% Bleach) contaminated_waste->decontaminate collect_disposables Collect Disposables in Hazardous Waste Bag contaminated_waste->collect_disposables contaminated_storage Store Sealed Bag/Container in Designated Area collect_disposables->contaminated_storage contaminated_storage->ehs_pickup

Caption: Decision workflow for the proper disposal of different forms of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。